4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-ethylthiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZWNGODJNQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407148 | |
| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183302-40-1 | |
| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the limited specific research on this molecule, this guide synthesizes available data for the target compound with insights from closely related analogs and the broader class of 1,2,3-thiadiazoles to offer a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Compounds incorporating the thiadiazole nucleus have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[3] The unique electronic properties and structural features of the thiadiazole ring allow it to act as a versatile pharmacophore in the design of novel therapeutic agents.[1]
Core Properties of this compound
This compound is a derivative of the 1,2,3-thiadiazole family. While extensive experimental data for this specific compound is not widely published, its fundamental properties have been identified.
| Property | Value | Source |
| CAS Number | 183302-40-1 | [4] |
| Molecular Formula | C5H6N2O2S | [4] |
| Molecular Weight | 158.2 g/mol | [4] |
| Purity | ≥95% (commercially available) | [4] |
| Product Family | Protein Degrader Building Blocks | [4] |
The classification of this compound as a "Protein Degrader Building Block" suggests its potential utility in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies, a rapidly emerging field in drug discovery.[4]
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis of 4-Substituted-1,2,3-thiadiazole-5-carboxylic Acids
A plausible synthetic route for 4-alkyl-1,2,3-thiadiazole-5-carboxylic acid esters, which can then be hydrolyzed to the carboxylic acid, is outlined below. This pathway is adapted from known syntheses of related 1,2,3-thiadiazole derivatives.
Caption: Plausible synthetic pathway for this compound.
Conceptual Experimental Protocol:
Step 1: Diazotization of Ethyl 3-oxopentanoate
-
To a stirred solution of ethyl 3-oxopentanoate in a suitable aprotic solvent (e.g., acetonitrile) at 0 °C, add an equimolar amount of a base such as triethylamine.
-
Slowly add a solution of tosyl azide in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield ethyl 2-diazo-3-oxopentanoate.
Step 2: Cyclization to Ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate
-
Dissolve the crude ethyl 2-diazo-3-oxopentanoate in an inert solvent like toluene.
-
Add a thionating agent such as Lawesson's reagent or bubble hydrogen sulfide gas through the solution.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction and purify the product by column chromatography on silica gel to obtain ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide.
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Potential Biological Activity and Applications
The biological profile of this compound has not been specifically reported. However, based on studies of analogous compounds, particularly 4-methyl-1,2,3-thiadiazole derivatives, several potential areas of biological activity can be inferred.
Antimicrobial Activity:
Research on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has demonstrated potential antimicrobial effects, primarily against Gram-positive bacteria.[5] For instance, certain hydrazide-hydrazone derivatives of the 4-methyl analog have shown significant bioactivity.[5][6] This suggests that the 4-ethyl counterpart could serve as a scaffold for the development of new antibacterial agents.
Antifungal and Antiviral Activity:
Derivatives of 4-methyl-1,2,3-thiadiazole have also been investigated for their fungicidal and antiviral properties.[2] Some compounds have exhibited moderate to high fungicidal activity in vitro against various fungal species and significant curative activity against the tobacco mosaic virus (TMV) in vivo.[2]
Role in Cancer Research:
The broader class of 1,3,4-thiadiazole derivatives has been extensively studied for its anticancer properties.[3] While the specific activity of 1,2,3-thiadiazoles in this area is less documented, the structural similarities suggest potential for investigation. The categorization of this compound as a building block for protein degraders points towards its application in developing novel cancer therapeutics that function by targeted protein degradation.[4]
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not available, predictions can be made based on the analysis of related structures.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet in the aliphatic region corresponding to the ethyl group. A broad singlet for the carboxylic acid proton would likely be observed, the chemical shift of which would be solvent-dependent.
-
¹³C NMR: The carbon NMR would display signals for the two carbons of the ethyl group, the two aromatic carbons of the thiadiazole ring, and a downfield signal for the carboxylic acid carbon.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and characteristic absorptions for the C=N and N=N bonds within the thiadiazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (158.2 g/mol ).
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. It is intended for research and development purposes only.[4] Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Future Directions
The study of this compound is still in its nascent stages. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full spectroscopic characterization.
-
Biological Screening: A comprehensive evaluation of its biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic properties.
-
Medicinal Chemistry Applications: Exploration of its use as a scaffold in the design and synthesis of novel therapeutic agents, particularly in the area of targeted protein degradation.
References
[6] Wyrębek, P., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(4), 1180. [Link] [5] ResearchGate. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link] [1] ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021 (pp. 174-184). [Link] [3] Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link] [4] CP Lab Safety. (2026). This compound, min 95%, 1 gram. [Link] [2] Preprints.org. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid: A Plant Defense Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiadiazole family, a class of molecules known for a wide spectrum of biological activities. While direct mechanistic studies on this specific molecule are not extensively documented, a comprehensive analysis of structurally related compounds, particularly within the 1,2,3-thiadiazole scaffold, strongly suggests its role as a plant defense activator. This guide posits that this compound functions by inducing Systemic Acquired Resistance (SAR) in plants, a long-lasting and broad-spectrum defense mechanism. The core of this action is likely mediated through the salicylic acid (SA) signaling pathway, a critical hormonal network governing plant immunity. This document will provide a detailed exploration of this proposed mechanism, supported by evidence from analogous compounds, and outline experimental methodologies to validate this hypothesis.
Introduction: The Thiadiazole Scaffold in Agrochemistry
Thiadiazole derivatives are a cornerstone in the development of agrochemicals due to their diverse biological activities, ranging from fungicidal and herbicidal to plant growth regulation.[1][2] The 1,2,3-thiadiazole ring, in particular, is a key pharmacophore in several commercial plant activators.[3] These compounds are not directly antimicrobial but rather stimulate the plant's innate immune system, offering a more sustainable and durable approach to disease management.[4]
Table 1: Prominent 1,2,3-Thiadiazole Derivatives and their Known Biological Roles
| Compound | Structure | Known Biological Activity | Primary Mechanism of Action |
| Acibenzolar-S-methyl (ASM) | Benzothiadiazole derivative | Plant activator, induces SAR | Functional analog of salicylic acid, acts downstream of SA synthesis |
| Tiadinil | N-phenyl-1,2,3-thiadiazole-5-carboxamide derivative | Plant activator, induces SAR | Acts downstream of SA accumulation and upstream of NPR1 |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Methyl-substituted thiadiazole carboxylic acid | Active metabolite of Tiadinil, induces SAR | Activates the SAR signaling pathway |
The structural similarity of this compound to these established plant activators forms the basis of the mechanistic hypothesis presented in this guide.
The Proposed Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
We propose that this compound acts as an elicitor of Systemic Acquired Resistance (SAR). SAR is a state of heightened immunity in plants that is triggered by a localized exposure to a pathogen or a chemical inducer.[5][6] This response is systemic, meaning it is not confined to the site of application but spreads throughout the plant, providing broad-spectrum protection against a variety of pathogens, including viruses, bacteria, and fungi.[7][8]
The key characteristics of SAR include:
-
Systemic Nature: The defense response is activated in tissues distant from the initial stimulus.
-
Broad-Spectrum Resistance: Protection is conferred against a wide range of pathogens.
-
Long-Lasting Effect: The induced resistance can persist for several weeks.
-
Priming of Defense Responses: Upon subsequent pathogen attack, plants in a state of SAR exhibit a faster and stronger defense response.[5]
The Salicylic Acid (SA) Signaling Pathway: The Central Hub of SAR
The induction and regulation of SAR are intricately linked to the plant hormone salicylic acid (SA).[9][10] The proposed mechanism of action for this compound is its ability to modulate this pathway.
Diagram 1: The Salicylic Acid (SA) Signaling Pathway in Systemic Acquired Resistance
Caption: The proposed signaling cascade initiated by this compound.
The steps in this pathway are as follows:
-
Signal Perception: this compound, like other plant activators, likely acts as a functional analog of salicylic acid or stimulates its endogenous synthesis.[11][12]
-
NPR1 Activation: In the cytoplasm, the key regulator of SA signaling, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), exists as an inactive oligomer.[10][13] The accumulation of SA, or the presence of its analog, triggers a conformational change in NPR1, leading to its monomerization and translocation into the nucleus.
-
Transcriptional Reprogramming: In the nucleus, active NPR1 monomers interact with TGA transcription factors.[10] This complex then binds to the promoters of a large set of defense-related genes, including the Pathogenesis-Related (PR) genes.
-
Establishment of SAR: The expression of PR proteins, which have antimicrobial properties, and other defense compounds leads to the establishment of a long-lasting, systemic resistance throughout the plant.[6]
Experimental Validation of the Proposed Mechanism
To empirically validate the role of this compound as a plant activator that induces SAR via the SA pathway, a series of well-established experimental protocols can be employed.
Bioassays for Plant Activator Screening
The primary assessment involves bioassays to determine the compound's ability to induce disease resistance in a model plant-pathogen system.[14][15][16]
Diagram 2: Experimental Workflow for Plant Activator Bioassay
Caption: A streamlined workflow for assessing the disease resistance-inducing activity.
Experimental Protocol: Plant Activator Bioassay
-
Plant Material: Use a susceptible host plant, such as Arabidopsis thaliana or cucumber (Cucumis sativus).
-
Compound Application: Apply a solution of this compound at varying concentrations to the leaves or roots of the plants. Include a mock-treated control (e.g., water or a solvent control) and a positive control (e.g., Acibenzolar-S-methyl).
-
Pathogen Challenge: After a suitable incubation period (e.g., 2-3 days) to allow for the induction of resistance, inoculate the plants with a virulent pathogen.
-
Disease Assessment: At a defined time point post-inoculation, quantify the disease symptoms. This can be done by measuring lesion diameter, counting the number of lesions, or determining the pathogen titer within the plant tissue.
-
Data Analysis: Compare the disease severity in the compound-treated plants to the control groups. A significant reduction in disease symptoms indicates that the compound has induced resistance.
Molecular Assays to Probe the SA Signaling Pathway
To confirm the involvement of the SA pathway, molecular analyses can be performed.
Table 2: Molecular Assays for SA Pathway Activation
| Assay | Objective | Methodology | Expected Outcome |
| Gene Expression Analysis (qRT-PCR) | To measure the expression of SA-responsive marker genes. | Treat plants with the compound and harvest tissue at different time points. Extract RNA, synthesize cDNA, and perform quantitative real-time PCR for genes like PR1, PR2, and PR5. | A significant upregulation of SA marker genes in compound-treated plants compared to controls. |
| SA Quantification (HPLC or LC-MS) | To determine if the compound induces endogenous SA accumulation. | Treat plants and measure the levels of free and conjugated SA in the tissues using high-performance liquid chromatography or liquid chromatography-mass spectrometry. | An increase in SA levels in treated plants would suggest the compound acts upstream of SA synthesis. No change would indicate it acts downstream. |
| Analysis of SA-deficient or signaling mutants | To genetically confirm the dependency on the SA pathway. | Perform the bioassay using plant mutants deficient in SA biosynthesis (e.g., sid2) or signaling (e.g., npr1). | If the compound fails to induce resistance in these mutants, it strongly indicates that its activity is dependent on a functional SA pathway. |
Conclusion and Future Directions
The available evidence from structurally related compounds strongly supports the hypothesis that this compound functions as a plant activator by inducing Systemic Acquired Resistance through the salicylic acid signaling pathway. This proposed mechanism offers a solid foundation for further investigation and development of this compound as a novel agrochemical for crop protection.
Future research should focus on the experimental validation outlined in this guide. Specifically, determining whether the compound acts as a direct SA mimic or an inducer of SA biosynthesis will be crucial for a more precise understanding of its mode of action. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of this compound, could lead to the discovery of even more potent plant activators with improved efficacy and desirable physicochemical properties for agricultural applications.
References
- Bektas, Y., & Eulgem, T. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science, 5, 704.
- Conrath, U. (2006). Systemic acquired resistance. Plant signaling & behavior, 1(4), 179–184.
- Dempsey, D. A., Vlot, A. C., Wildermuth, M. C., & Klessig, D. F. (2011). Salicylic acid biosynthesis and metabolism. The Arabidopsis book / American Society of Plant Biologists, 9, e0156.
- Gozzo, F. (2003). Systemic acquired resistance in crop protection: from nature to a chemical approach. Journal of Agricultural and Food Chemistry, 51(16), 4487–4503.
- Ishiga, Y., Ishiga, T., & Ikeda, Y. (2020). Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish. Frontiers in Plant Science, 11, 588574.
- Kessmann, H., Staub, T., Hofmann, C., Maetzke, T., Herzog, J., Ward, E., ... & Ryals, J. (1994). Induction of systemic acquired disease resistance in plants by chemicals.
- Klessig, D. F., & Malamy, J. (1994). The salicylic acid signal in plants. Plant molecular biology, 26(5), 1439–1458.
- Lawton, K. A., Weymann, K., Friedrich, L., Vernooij, B., Uknes, S., & Ryals, J. (1995). Systemic acquired resistance in Arabidopsis requires salicylic acid but not ethylene. Molecular Plant-Microbe Interactions, 8(6), 863-870.
- Oostendorp, M., Kunz, W., Dietrich, B., & Staub, T. (2001). Induced disease resistance in plants by chemicals.
- Ryals, J. A., Neuenschwander, U. H., Willits, M. G., Molina, A., Steiner, H. Y., & Hunt, M. D. (1996). Systemic acquired resistance. The Plant Cell, 8(10), 1809–1819.
- Sticher, L., Mauch-Mani, B., & Metraux, J. P. (1997). Systemic acquired resistance.
- Tanimoto, H., & Kuwano, E. (2005). Synthesis and fungicidal activity of 1, 2, 3-thiadiazole derivatives. Journal of pesticide science, 30(4), 392-396.
- Tzin, V., & Galili, G. (2010). The C4 pathway and its evolution. New Phytologist, 187(2), 273-275.
- Vallad, G. E., & Goodman, R. M. (2004). Systemic acquired resistance and induced systemic resistance in conventional agriculture. Crop Science, 44(6), 1920-1934.
- Vlot, A. C., Dempsey, D. A., & Klessig, D. F. (2009). Salicylic Acid, a Multifaceted Hormone to Combat Disease.
- Wildermuth, M. C., Dewdney, J., Wu, G., & Ausubel, F. M. (2001). Isochorismate synthase is required to synthesize salicylic acid for plant defence.
- Yasuda, M., Ishikawa, A., Jikumaru, Y., Seki, M., Umezawa, T., Shinozaki, K., ... & Yamaguchi-Shinozaki, K. (2008). N-cyanomethyl-2-chloroisonicotinamide and its active metabolite induce systemic acquired resistance in tobacco and Arabidopsis by activating the salicylic acid signaling pathway. Plant and Cell Physiology, 49(6), 925-935.
- Zehnder, G. W., Murphy, J. F., Sikora, E. J., & Kloepper, J. W. (2001). Application of rhizobacteria for induced resistance.
- Zheng, X., Wu, X., & Chen, L. (2014). Synthesis and biological activities of 1, 3, 4-thiadiazole derivatives. Mini reviews in medicinal chemistry, 14(6), 528-542.
- Ziadi, A., Barbedette, S., Ghorbel, A., & Ammar, H. (2017). Synthesis and biological evaluation of new 1, 3, 4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 54(2), 1147-1153.
- Durrant, W. E., & Dong, X. (2004). Systemic acquired resistance.
- RIKEN. (2012).
- El-Sayed, W. M., & Al-Omair, M. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
- OMEX Canada. (2024). SAR: Systemic Acquired Resistance. OMEX Canada Blog.
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Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
An In-Depth Technical Guide to 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry, agrochemicals, and materials science due to its unique physicochemical properties and broad spectrum of biological activities.[1] As a versatile pharmacophore, the 1,2,3-thiadiazole nucleus is present in compounds exhibiting antifungal, antiviral, anticancer, antibacterial, and herbicidal properties.[1] Its ability to act as a bioisosteric replacement for other aromatic systems and its capacity for hydrogen bonding contribute to its diverse pharmacological profiles.[2] This guide focuses on a specific derivative, this compound, exploring its synthesis, chemical characteristics, and potential as a pivotal building block in the development of novel therapeutic agents.
Synthesis and Mechanistic Insight
The construction of the 1,2,3-thiadiazole ring is most classically achieved via the Hurd-Mori reaction. This powerful cyclization method involves the reaction of a hydrazone derivative with thionyl chloride (SOCl₂). The choice of this methodology is predicated on its reliability, the accessibility of starting materials, and its tolerance for various functional groups. For the synthesis of this compound, the logical precursor is the hydrazone of ethyl 2-ethyl-3-oxobutanoate.
The mechanism involves the initial formation of an N-sulfinyl intermediate from the reaction of the hydrazone with SOCl₂, followed by an intramolecular electrophilic attack of the sulfur atom onto the carbon of the C=N bond. Subsequent elimination steps lead to the formation of the aromatic thiadiazole ring. The presence of an electron-withdrawing group on the nitrogen of the hydrazone precursor can significantly facilitate a successful cyclization.[3]
Experimental Protocol: Hurd-Mori Synthesis
This protocol outlines a representative, self-validating procedure for the synthesis of the target compound's ethyl ester, which can then be hydrolyzed to the final carboxylic acid.
Part A: Synthesis of Ethyl 2-(2-ethylidenehydrazinecarbonyl)butanoate (Hydrazone Intermediate)
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3-oxopentanoate (1 equivalent) in absolute ethanol (100 mL).
-
Hydrazide Addition: To this solution, add ethyl carbazate (1 equivalent) portion-wise at room temperature. The use of ethyl carbazate is a strategic choice to introduce the necessary N-N bond and a precursor to the carboxylic acid moiety.
-
Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the ketone, thereby activating it for nucleophilic attack by the hydrazine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot disappears.
-
Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.
Part B: Cyclization to Ethyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate
-
Setup: In a fume hood, equip a 250 mL three-neck flask with a dropping funnel, a gas outlet leading to a scrubber (containing NaOH solution), and a magnetic stirrer.
-
Thionyl Chloride Addition: Add freshly distilled thionyl chloride (SOCl₂) (3-4 equivalents) to the flask and cool to 0°C in an ice bath. Thionyl chloride serves as both the sulfur source and the dehydrating/cyclizing agent.
-
Substrate Addition: Dissolve the hydrazone intermediate from Part A in a suitable solvent like dichloromethane (DCM) and add it dropwise to the cold thionyl chloride via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. The excess SOCl₂ will react violently with water, so this must be done slowly and with caution.
-
Extraction & Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part C: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl ester from Part B in a mixture of ethanol and 1M sodium hydroxide solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Acidification & Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry to obtain the final product, this compound.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its core properties can be summarized. Analogs such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate provide comparative insights.[4]
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂S | [5] |
| Molecular Weight | 158.18 g/mol | [5] |
| CAS Number | 183302-40-1 | [5] |
| Appearance | Predicted to be a solid at room temperature | - |
| Boiling Point (of Methyl Ester Analog) | 110 °C at 1013 hPa | [4] |
| Density (of Methyl Ester Analog) | 1.265 g/cm³ at 25 °C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents | [4] |
Biological Activity and Therapeutic Applications
Direct biological studies on this compound are limited in publicly available literature. However, the extensive research on the 1,2,3-thiadiazole core provides a strong basis for predicting its potential. Derivatives of the closely related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated significant biological activities.[1][6]
-
Antimicrobial and Antifungal Activity: The 1,2,3-thiadiazole moiety is a known pharmacophore for antimicrobial agents.[6] Studies on hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid show potent activity against Gram-positive bacteria.[6] This activity is attributed to the combination of the thiadiazole ring and the hydrazone scaffold, which can chelate metal ions essential for bacterial enzyme function or interfere with cell wall synthesis.
-
Antiviral and Anticancer Potential: Various substituted 1,2,3-thiadiazoles have been reported to possess antiviral and antitumor properties.[1][7] The mechanism often involves the inhibition of key enzymes or disruption of cellular signaling pathways necessary for viral replication or tumor growth.
-
Plant Activators and Agrochemicals: Benzo-1,2,3-thiadiazole-7-carboxylic acid is a well-known plant activator, inducing systemic acquired resistance against pathogens.[1] The structural similarity suggests that this compound could serve as a precursor for novel agrochemicals with fungicidal or plant-activating properties.[1]
Reactivity and Derivatization Potential for Drug Discovery
The true value of this compound for drug development professionals lies in its potential as a versatile chemical intermediate. The carboxylic acid group at the 5-position is a synthetic handle that allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Key Functionalization Pathways:
-
Amide Formation: Coupling with various amines (using standard coupling agents like EDC/HOBt) yields amides. This is a fundamental transformation in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding.
-
Esterification: Reaction with alcohols under acidic conditions produces esters, which can serve as prodrugs or fine-tune the lipophilicity of the parent molecule.
-
Acid Chloride Formation: Conversion to the highly reactive acid chloride using thionyl chloride or oxalyl chloride allows for subsequent reactions with a wide range of nucleophiles.
-
Hydrazide Synthesis: Reaction with hydrazine hydrate yields the corresponding carbohydrazide.[1] This intermediate is particularly valuable, as it can be condensed with various aldehydes and ketones to form hydrazones, a class of compounds known for potent biological activity.[6]
Conclusion
This compound represents a valuable and synthetically accessible building block for chemical and pharmaceutical research. While direct biological data on this specific molecule is nascent, the well-established and diverse bioactivities of the 1,2,3-thiadiazole scaffold provide a compelling rationale for its exploration. Its strategic placement of an ethyl group and a reactive carboxylic acid handle makes it an ideal starting point for the design and synthesis of new libraries of compounds aimed at discovering next-generation therapeutics and agrochemicals. The robust synthetic routes and clear potential for functionalization underscore its importance for researchers and scientists in the field of drug development.
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Al-Subaiyel, A. M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. [Link]
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Rojas, R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(10), 2345. [Link]
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Unlocking the Therapeutic Potential of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet underexplored member of this family: 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid. While direct experimental data on this compound remains limited, this document, intended for researchers, scientists, and drug development professionals, synthesizes existing knowledge on analogous 1,2,3-thiadiazole derivatives to propose and detail robust experimental workflows for the identification and validation of its therapeutic targets. We will delve into potential mechanisms of action, from kinase inhibition to the modulation of chaperone proteins, and provide detailed, actionable protocols for researchers to elucidate the therapeutic promise of this compound.
Introduction: The Therapeutic Promise of the 1,2,3-Thiadiazole Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the thiadiazole ring system is a recurring feature in many biologically active molecules.[4] The 1,2,3-thiadiazole isomer, in particular, has garnered significant interest due to its diverse pharmacological profile, which includes potent anticancer, antimicrobial, and plant-growth regulating activities.[1][2] The inherent chemical properties of the thiadiazole ring, such as its mesoionic character, are thought to facilitate crossing cellular membranes and interacting with biological targets.[5]
This compound is a relatively simple derivative of this core structure. Its carboxylic acid moiety provides a handle for further chemical modification and potential interactions with biological targets. While the therapeutic targets of this specific molecule have not been extensively studied, the well-documented activities of structurally related compounds provide a logical starting point for investigation. This guide will, therefore, focus on a deductive approach, leveraging data from analogous compounds to propose high-probability therapeutic targets and outline the experimental pathways to confirm them.
Postulated Therapeutic Arenas and Potential Molecular Targets
Based on the established bioactivities of the 1,2,3-thiadiazole class, we can hypothesize several key therapeutic areas and corresponding molecular targets for this compound.
Oncology: A Multi-pronged Attack on Cancer
The most prominent and well-documented therapeutic application of thiadiazole derivatives is in oncology.[3][5][6] Several potential mechanisms of action have been proposed for different thiadiazole-based compounds.
Many thiadiazole derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Overexpression of these receptor tyrosine kinases is a hallmark of many solid tumors, including breast and lung cancers.[7] Molecular docking studies of some thiadiazole-containing compounds have suggested favorable interactions within the ATP-binding pocket of EGFR and HER-2.[7]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. The structural similarity of the thiadiazole ring to other heterocyclic scaffolds found in known CDK inhibitors makes this a plausible target class.
Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of oncoproteins, including mutated p53, Akt, and Raf kinase.[5] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Notably, a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been shown to be potent inhibitors of Hsp90.[5] The core 1,2,3-thiadiazole structure is a key pharmacophoric element in these inhibitors.
Caption: Proposed mechanism of Hsp90 inhibition.
Infectious Diseases: A Broad-Spectrum Antimicrobial Potential
Derivatives of 1,2,3-thiadiazole have demonstrated significant antimicrobial activity against a range of pathogens.[1][2][8]
The specific molecular targets for the antibacterial activity of thiadiazoles are not as well-defined as in oncology. However, potential mechanisms could involve:
-
Inhibition of essential enzymes: Targeting enzymes involved in bacterial cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.
-
Disruption of membrane integrity: The lipophilic nature of the thiadiazole ring could facilitate interaction with and disruption of the bacterial cell membrane.
The antifungal and antiviral activities of thiadiazole derivatives suggest the potential for inhibiting key fungal enzymes (e.g., lanosterol 14α-demethylase) or viral replication machinery (e.g., proteases, polymerases).[1]
Experimental Workflows for Target Validation
The following section provides detailed, step-by-step methodologies for the experimental validation of the proposed therapeutic targets.
Initial Broad-Spectrum Biological Screening
The first step is to ascertain the primary biological activities of this compound.
Caption: Workflow for initial biological activity screening.
Target-Specific Assays for Anticancer Activity
Should the initial screening reveal significant anticancer activity, the following target-specific assays should be performed.
Protocol: In Vitro Kinase Inhibition Profiling
-
Objective: To determine if this compound inhibits the activity of a panel of protein kinases.
-
Materials:
-
Recombinant human kinases (e.g., EGFR, HER-2, CDK panel).
-
Kinase-specific substrates and ATP.
-
Kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay).
-
This compound (dissolved in DMSO).
-
Positive control inhibitors for each kinase.
-
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions (e.g., by quantifying ADP production via luminescence).
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting inhibition versus compound concentration.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (µM) of this compound | Positive Control IC50 (µM) |
| EGFR | TBD | TBD (e.g., Gefitinib) |
| HER-2 | TBD | TBD (e.g., Lapatinib) |
| CDK1 | TBD | TBD (e.g., Roscovitine) |
| CDK2 | TBD | TBD (e.g., Roscovitine) |
| ... | ... | ... |
Protocol: Competitive Binding Assay for Hsp90
-
Objective: To assess the ability of the test compound to bind to Hsp90 and displace a fluorescently labeled probe.
-
Materials:
-
Recombinant human Hsp90α or Hsp90β.
-
Fluorescently labeled Hsp90 ligand (e.g., a bodipy-labeled ATP analog).
-
This compound.
-
Known Hsp90 inhibitor (e.g., 17-AAG) as a positive control.
-
Assay buffer.
-
-
Procedure:
-
In a black 96-well plate, add Hsp90 and the fluorescent probe.
-
Add a dilution series of the test compound or control.
-
Incubate to allow for competitive binding.
-
Measure the fluorescence polarization or fluorescence intensity. A decrease in signal indicates displacement of the fluorescent probe by the test compound.
-
Calculate the percentage of displacement and determine the IC50 value.
-
Protocol: Client Protein Degradation Western Blot
-
Objective: To confirm Hsp90 inhibition in a cellular context by observing the degradation of Hsp90 client proteins.
-
Procedure:
-
Treat a cancer cell line known to be sensitive to Hsp90 inhibition (e.g., MCF-7) with varying concentrations of the test compound for 24-48 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER-2) and a loading control (e.g., β-actin).
-
A dose-dependent decrease in the levels of client proteins indicates Hsp90 inhibition.
-
Elucidating Antimicrobial Mechanism of Action
If significant antimicrobial activity is observed, the following assays can help to elucidate the mechanism.
Protocol: Bacterial Cytological Profiling
-
Objective: To gain insights into the mechanism of action by observing morphological changes in bacteria upon treatment.
-
Procedure:
-
Treat a bacterial culture (e.g., E. coli or B. subtilis) with the test compound at its MIC.
-
At various time points, take aliquots of the culture and stain with fluorescent dyes that label the cell membrane, DNA, and cell wall.
-
Image the cells using fluorescence microscopy.
-
Analyze the images for specific morphological changes (e.g., cell filamentation, membrane blebbing, DNA condensation) and compare them to the effects of known antibiotics with defined mechanisms of action.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the extensive literature on related thiadiazole derivatives, this compound holds significant potential as an anticancer and/or antimicrobial agent. The proposed therapeutic targets—protein kinases and Hsp90 in oncology, and essential bacterial enzymes or cellular structures in infectious diseases—provide a rational starting point for a comprehensive investigation.
The experimental workflows detailed in this guide offer a clear and logical path for elucidating the biological activities and mechanisms of action of this compound. Successful validation of any of these targets will pave the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent. Further derivatization of the ethyl and carboxylic acid moieties could also be explored to improve potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinically approved drug is long and challenging, but the foundational research outlined here is a critical first step in unlocking the full therapeutic potential of this intriguing molecule.
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A Technical Guide to 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 183302-40-1): Properties, Hazards, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound belonging to the versatile 1,2,3-thiadiazole class. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes available information and draws logical inferences from closely related analogs to offer valuable insights for research and development.
Core Molecular Profile
This compound is identified by the Chemical Abstracts Service (CAS) number 183302-40-1 . The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This core structure is a known pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. Compounds bearing the thiadiazole moiety have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. The specific substitutions at the 4- and 5-positions of the ring, in this case, an ethyl and a carboxylic acid group respectively, are critical in modulating the compound's physicochemical properties and biological targets.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 183302-40-1 | [1] |
| Molecular Formula | C₅H₆N₂O₂S | [1][2] |
| Molecular Weight | 158.18 g/mol | [1][2] |
| Purity | ≥95% (as commercially available) | [1][2] |
| Storage | Room temperature, sealed in a dry environment | [1][2] |
Synthesis Strategies: The Hurd-Mori Reaction
The synthesis of 4-substituted-1,2,3-thiadiazole-5-carboxylic acids and their derivatives is often achieved through the Hurd-Mori reaction[3]. This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. While a specific, detailed protocol for this compound is not available, a general workflow can be inferred.
The synthesis would likely start from an active methylene ketone, which is then converted to a hydrazone. The subsequent cyclization with thionyl chloride yields the 1,2,3-thiadiazole ring. The success and yield of the Hurd-Mori reaction can be highly dependent on the nature of the substituents on the starting materials[3].
Figure 1: Generalized workflow for the synthesis of 4-substituted-1,2,3-thiadiazole-5-carboxylic acids via the Hurd-Mori reaction.
Hazard Analysis and Safe Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, an SDS for the closely related analog, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, indicates that it is a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4]. Based on this, it is prudent to handle the ethyl derivative with similar precautions.
Table 2: Postulated GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Disclaimer: This classification is inferred from a related compound and should be confirmed with a specific SDS for CAS 183302-40-1 when available.
Recommended Laboratory Protocol for Safe Handling:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place[4].
Potential Applications in Drug Discovery and Development
The 1,2,3-thiadiazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities[6]. Derivatives have been investigated for a range of therapeutic applications.
Antimicrobial Activity
Derivatives of the closely related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and screened for their in vitro antimicrobial activity[7]. Some of these compounds showed promising activity, particularly against Gram-positive bacteria[7]. This suggests that this compound could serve as a valuable starting point for the development of novel antibacterial agents. The mechanism of action is not fully elucidated but may involve the disruption of essential cellular processes in bacteria.
Anticancer Potential
The thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleobases. This structural similarity allows some thiadiazole derivatives to interfere with DNA replication and other cellular processes in cancer cells[8]. Various 1,3,4-thiadiazole derivatives have shown anticancer activity[8][9][10]. While specific studies on the anticancer properties of this compound were not found, its structural features make it a candidate for investigation in this area.
Agrochemicals
Beyond pharmaceuticals, 1,2,3-thiadiazole derivatives have applications in agriculture as plant growth regulators and for their fungicidal and herbicidal properties[6].
Figure 2: Potential applications of the 1,2,3-thiadiazole scaffold in various fields of research and development.
Future Directions and Conclusion
This compound (CAS 183302-40-1) is a compound with potential for further investigation in drug discovery and agrochemical research, owing to the established biological activities of the 1,2,3-thiadiazole scaffold. However, there is a clear need for more detailed experimental studies to fully characterize its physical and chemical properties, as well as its toxicological profile.
For researchers and drug development professionals, this compound represents an opportunity to explore a chemical space that is relatively under-documented. Future research should focus on:
-
Detailed Synthesis and Characterization: Developing and publishing a robust, scalable synthesis protocol and fully characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).
-
In-depth Biological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its efficacy against a panel of bacterial, fungal, viral, and cancer cell line targets.
-
Toxicological Evaluation: Performing detailed safety and toxicity studies to establish a comprehensive hazard profile.
By addressing these knowledge gaps, the scientific community can better understand the potential of this compound and its derivatives as lead compounds for new therapeutic agents or agrochemicals.
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- 7. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Evaluating the Antimicrobial Efficacy of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic Acid
Introduction: The Promise of Thiadiazole Scaffolds in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a thiadiazole ring, have emerged as a promising area of research due to their diverse biological activities.[1][2] The 1,2,3-thiadiazole moiety, in particular, is a key pharmacophore in various biologically active molecules.[1][3] Research into derivatives of 1,2,3-thiadiazole-5-carboxylic acid has indicated significant antimicrobial potential, especially against Gram-positive bacteria.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial properties of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid . While specific data for the 4-ethyl derivative is under investigation, this guide will utilize established protocols and data from closely related analogs, such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, to provide a robust framework for your research.[3][4]
The protocols detailed herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[5][6][7] We will cover primary screening assays to determine antimicrobial activity, methods to quantify the potency of the compound, and secondary assays to elucidate its potential mechanism of action.
Part 1: Primary Antimicrobial Susceptibility Testing
The initial assessment of a novel compound involves determining its ability to inhibit the growth of clinically relevant microorganisms. The two most common and fundamental methods for this are the disk diffusion assay and the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a qualitative to semi-quantitative technique that provides a preliminary indication of a compound's antimicrobial activity.[8][9][10][11] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the compound, resulting in a zone of growth inhibition if the organism is susceptible.[9][10]
Causality Behind Experimental Choices:
-
Media: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility and low concentration of inhibitors.[10]
-
Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial lawn, which is critical for accurate zone size measurement.[8][12]
-
Incubation: Standardized incubation conditions (temperature and duration) are crucial for consistent bacterial growth and antimicrobial agent diffusion.
-
Inoculum Preparation:
-
Aseptically select 4-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline (0.9% NaCl) or a suitable broth.[8]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60° after each application to ensure even coverage.[12]
-
-
Application of Test Compound:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound. A stock solution of the compound should be prepared in a suitable solvent (e.g., DMSO), and a specific volume applied to the disks and allowed to dry.
-
Aseptically place the impregnated disks onto the inoculated MHA plate. Ensure firm contact with the agar.
-
Include positive control (a known antibiotic) and negative control (disk with solvent only) disks.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm).[8] The size of the zone is indicative of the compound's activity against the test organism.
-
Workflow for Disk Diffusion Assay```dot
Caption: Workflow for the bacterial membrane integrity assay.
DNA Gyrase Inhibition Assay
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA and is a validated target for antimicrobial agents. [13]Inhibition of this enzyme leads to disruption of DNA replication and cell death.
Causality Behind Experimental Choices:
-
Substrate: Relaxed plasmid DNA (e.g., pBR322) is used as the substrate for the supercoiling activity of DNA gyrase. * Detection: The different topological forms of DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis, allowing for the visualization of gyrase activity and its inhibition.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP). * Relaxed pBR322 plasmid DNA.
-
DNA gyrase enzyme.
-
Varying concentrations of this compound.
-
-
Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no compound).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or another DNA stain and visualize it under UV light.
-
Inhibition of gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the negative control.
-
Conclusion and Future Directions
This application note provides a foundational framework for the antimicrobial evaluation of this compound. By following these standardized protocols, researchers can generate robust and comparable data on the compound's antimicrobial spectrum, potency, and potential mechanisms of action. Positive results from these assays would warrant further investigation, including minimum bactericidal concentration (MBC) determination to distinguish between bacteriostatic and bactericidal effects, time-kill kinetic studies, and testing against a broader panel of clinical isolates, including resistant strains. The exploration of thiadiazole derivatives remains a fertile ground for the discovery of next-generation antimicrobial agents.
References
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Szulczyk, D., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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Anonymous. (n.d.). 174 Thiadiazoles and Their Properties. ISRES. [Link]
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Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1235-1251. [Link]
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ChemSynthesis. (n.d.). ethyl 5-hydrazino-1,2,3-thiadiazole-4-carboxylate. [Link]
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Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Lamb, E. J., & Criss, A. K. (2017). Fluorometric measurements of bacterial membrane integrity. Bio-protocol, 7(12), e2341. [Link]
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Rakuno Gakuen University. (2019). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
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Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
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ResearchGate. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
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Inter-American Institute for Cooperation on Agriculture. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Clinical & Laboratory Standards Institute. (n.d.). Home. [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Zhang, Y., et al. (2023). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Analytical Chemistry, 95(19), 7499–7507. [Link]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
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bioMerieux. (2021). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Plech, T., et al. (2017). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 22(11), 1993. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Collin, F., et al. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 99-110. [Link]
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National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Epand, R. M., & Epand, R. F. (2011). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Journal of Visualized Experiments, (51), 2712. [Link]
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
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ResearchGate. (2024). How to assess bacterial permeability? [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). CLSI AST News Updates. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(15), 4786. [Link]
-
Southeast Asian Fisheries Development Center/Aquaculture Department. (2012). Disk diffusion method. In L. M. de la Cruz-Papa, & E. G. de Jesus-Ayson (Eds.), Health management in aquaculture (pp. 13-29). [Link]
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Wikipedia. (n.d.). Disk diffusion test. [Link]
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American Society for Microbiology. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology, 59(12), e00280-21. [Link]
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American Society for Microbiology. (2009). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 53(9), 3786–3792. [Link]
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Al-Amiery, A., et al. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy, 9(1), 36-40. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
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Application Notes and Protocols for the Screening of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of sulfur and nitrogen atoms in the heterocyclic ring allows for diverse intermolecular interactions, making these compounds promising candidates for drug discovery. 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is a novel compound belonging to this class. Its structural features, including the ethyl group at position 4 and the carboxylic acid at position 5, suggest the potential for unique biological activities and favorable pharmacokinetic properties.
This document provides a comprehensive guide for the initial screening of this compound in a drug discovery setting. It outlines a strategic approach, from initial physicochemical characterization to primary screening in anticancer and antimicrobial assays, and finally, guidance on mechanistic deconvolution.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for the design and interpretation of biological assays. For this compound, the following parameters should be determined:
| Property | Estimated Value/Method | Importance in Drug Discovery |
| Molecular Weight | 158.18 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~1.5 - 2.5 (Predicted) | Influences membrane permeability and solubility. |
| Aqueous Solubility | To be determined experimentally (e.g., via HPLC-based methods) | Critical for formulation and achieving desired concentrations in assays. |
| pKa | ~3.5 - 4.5 (Predicted for the carboxylic acid) | Determines the ionization state at physiological pH, affecting target binding and cell permeability. |
| Chemical Stability | To be determined experimentally (e.g., via HPLC-UV analysis in different buffers and temperatures) | Ensures compound integrity during storage and experimentation. |
Note: Predicted values are based on the structure and data from similar compounds, such as 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.[1] Experimental verification is highly recommended.
General Workflow for Drug Discovery Screening
The initial screening of a novel compound like this compound typically follows a hierarchical approach, starting with broad phenotypic screens and progressing to more specific target-based assays for promising "hits".
Figure 2: A simplified diagram of the PI3K/Akt signaling pathway and a potential point of inhibition.
Application Area 2: Antimicrobial Screening
The thiadiazole moiety is present in several antimicrobial agents. [2]Therefore, screening for antibacterial and antifungal activity is a promising avenue for this compound.
Protocol 2: Bacterial Growth Inhibition Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain. [3] Objective: To determine the MIC of this compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution:
-
Perform a two-fold serial dilution of the test compound in the 96-well plate using the growth medium. The final volume in each well should be 50 µL.
-
-
Bacterial Inoculum Preparation:
-
Grow the bacterial strains overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with known antibiotic), a negative control (bacteria with vehicle), and a sterility control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Data Presentation:
| Bacterial Strain | Compound | MIC (µg/mL) |
| S. aureus | This compound | e.g., 16 |
| S. aureus | Ciprofloxacin (Control) | e.g., 1 |
| E. coli | This compound | e.g., >128 |
| E. coli | Ciprofloxacin (Control) | e.g., 0.5 |
Note: The data presented above are for illustrative purposes only.
Protocol 3: Target-Based Screening - DNA Gyrase Inhibition Assay
For "hit" compounds from the primary antimicrobial screen, a target-based assay can help elucidate the mechanism of action. DNA gyrase is an essential bacterial enzyme that is a well-established target for antibiotics. [4][5] Objective: To determine if this compound inhibits the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 DNA substrate
-
Assay buffer (containing ATP)
-
Stop solution/loading dye
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
-
Positive control inhibitor (e.g., novobiocin)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Add the DNA gyrase to initiate the reaction.
-
Include a no-enzyme control and a positive control with novobiocin.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour. [5]
-
-
Termination and Electrophoresis:
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize it under UV light.
-
Inhibited reactions will show a higher proportion of relaxed DNA compared to the supercoiled DNA in the untreated control.
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro screening of this compound. Promising results from these primary assays, such as low micromolar IC₅₀ values in cancer cell lines or significant MIC values against pathogenic bacteria, would warrant further investigation. Subsequent steps would include secondary screening, such as testing against a broader panel of cell lines or bacterial strains, and more in-depth mechanistic studies to confirm the molecular target and signaling pathway modulation. Ultimately, this systematic approach will help to determine the therapeutic potential of this novel thiadiazole derivative.
References
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (2024, January 21). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Creative Biolabs. (n.d.). PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. Retrieved from [Link]
-
Castillo, A. F., & Tol J. (2004). PI3K/Akt signalling pathway and cancer. PubMed. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
Egorov, A. M., et al. (2018). Bacterial Enzymes and Antibiotic Resistance. PMC. Retrieved from [Link]
-
ASM Journals. (2012). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
MIT Department of Chemistry. (2020, March 17). Bacterial enzyme could become a new target for antibiotics. Retrieved from [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
-
MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. Retrieved from [Link]
-
ASM Journals. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
ResearchGate. (2020). Chemical properties of thiadiazole compounds. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]
-
Payne, D. J., et al. (2007). Appropriate Targets for Antibacterial Drugs. PMC. Retrieved from [Link]
-
ISRES Publishing. (2017). 174 Thiadiazoles and Their Properties. ISRES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). High-throughput assessment of bacterial growth inhibition by optical density measurements. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
Introduction: The Significance of Quantifying 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The thiadiazole ring is a key structural motif in a variety of biologically active molecules.[1][2] Accurate quantification of this compound is crucial for a multitude of applications, including pharmacokinetic studies, formulation analysis, and quality control in manufacturing processes. This document provides a comprehensive guide to the analytical methodologies for the precise and robust quantification of this compound in various matrices.
This guide is structured to provide not just a set of instructions, but a foundational understanding of the principles behind the selected analytical techniques. We will explore two primary methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique, and a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method will be discussed as an alternative approach, particularly for volatile derivatives.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a successful analytical method. While experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structure and related compounds.
| Property | Predicted Value/Characteristic | Rationale and Impact on Analytical Method Development |
| Molecular Formula | C₅H₆N₂O₂S | Confirmed from supplier data.[3] Essential for mass spectrometry. |
| Molecular Weight | 158.2 g/mol | Confirmed from supplier data.[3] Used for preparing standard solutions and in mass spectrometry. |
| pKa | Estimated to be in the range of 3-5 | The carboxylic acid group is acidic. The pH of the mobile phase in HPLC will significantly affect the ionization state and retention of the molecule.[4][5] |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, acetonitrile, DMSO) and aqueous solutions at appropriate pH. | Thiadiazole derivatives are often soluble in common organic solvents.[6] The carboxylic acid group enhances aqueous solubility, especially in its ionized form. This informs the choice of solvents for sample preparation and mobile phase. |
| UV Absorbance | Expected to have a UV absorbance maximum in the range of 220-280 nm. | The thiadiazole ring is a chromophore. The exact λmax would need to be determined experimentally but this range is typical for similar heterocyclic compounds.[7][8] This is critical for setting the detection wavelength in HPLC-UV. |
| Volatility | Low | The carboxylic acid group makes the compound non-volatile. Direct analysis by GC is challenging without derivatization.[9] |
Recommended Analytical Methodologies
Based on the predicted physicochemical properties, High-Performance Liquid Chromatography (HPLC) is the most suitable primary analytical technique. For enhanced sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS/MS) is recommended. Gas Chromatography (GC) is a viable alternative but requires a derivatization step to increase the analyte's volatility.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective approach for the quantification of this compound, particularly in well-defined matrices such as pharmaceutical formulations.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.[10] The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition and pH, the retention of the analyte on the column can be controlled. The acidic nature of the target molecule necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape.[4][5] Detection is achieved by measuring the absorbance of UV light at a wavelength where the analyte exhibits maximum absorbance.
Workflow for HPLC-UV Analysis:
Figure 1: General workflow for HPLC-UV analysis.
Detailed Protocol for HPLC-UV Analysis:
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile and methanol
-
Reagent grade formic acid or phosphoric acid
-
High-purity water
-
This compound reference standard
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Mobile Phase Preparation:
-
A common starting point for the mobile phase is a mixture of an aqueous buffer and an organic modifier.[11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
The recommended starting condition is an isocratic elution with a ratio of Mobile Phase A to Mobile Phase B that provides adequate retention and separation (e.g., 70:30 v/v). The pH of the mobile phase should be at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form, which generally results in better retention and peak shape on a reversed-phase column.[4]
4. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Experimentally determine λmax (start at 254 nm) |
5. Sample Preparation:
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.
-
Dissolve the powder in a suitable solvent (e.g., methanol), sonicate for 15 minutes, and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.[12]
-
-
For Biological Matrices (e.g., Plasma):
-
Liquid-Liquid Extraction (LLE): [13]
-
To 1 mL of plasma, add a suitable internal standard.
-
Acidify the sample with a small volume of acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge to separate the layers.[14]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for injection.[15]
-
-
Solid-Phase Extraction (SPE): [16][17]
-
Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange or a reversed-phase cartridge) according to the manufacturer's instructions.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a stronger solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
6. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations in complex biological matrices, LC-MS/MS is the method of choice.
Principle: This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.[8] After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting ions are detected based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing a high degree of specificity.
Workflow for LC-MS/MS Analysis:
Figure 2: General workflow for LC-MS/MS analysis.
Detailed Protocol for LC-MS/MS Analysis:
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
UPLC system for faster analysis and better resolution.
-
Appropriate UPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
All materials listed for the HPLC-UV method.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. LC-MS/MS Method Development:
-
Infusion and Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) and to identify the precursor ion (likely [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode).
-
Fragmentation and MRM Transition Selection: Fragment the precursor ion and identify a stable and abundant product ion. The transition from the precursor ion to the product ion will be used for Multiple Reaction Monitoring (MRM) for quantification.
3. Chromatographic Conditions (UPLC):
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | A linear gradient from 5% to 95% B over a few minutes is a good starting point.[18] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
4. Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Precursor Ion (m/z) | To be determined (e.g., 157.0 for [M-H]⁻) |
| Product Ion (m/z) | To be determined from fragmentation studies |
| Collision Energy | Optimize for maximum product ion intensity |
| Dwell Time | 100-200 ms |
5. Sample Preparation:
-
Sample preparation is critical for LC-MS/MS to minimize matrix effects. The LLE or SPE protocols described for HPLC-UV are applicable here. The use of an internal standard is highly recommended to correct for variations in sample recovery and matrix effects.
6. Data Analysis and Quantification:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Since this compound is not volatile, a derivatization step is necessary.
Principle: Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester.[9] The derivatized analyte is then separated in a GC column and detected by a mass spectrometer.
Workflow for GC-MS Analysis:
Figure 3: General workflow for GC-MS analysis.
Detailed Protocol for GC-MS Analysis:
1. Derivatization:
-
Silylation: A common method is to react the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.[19] This converts the carboxylic acid to a trimethylsilyl (TMS) ester.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 amu (for identification) or Selected Ion Monitoring (SIM) for quantification |
Method Validation
All analytical methods developed for quantification must be validated to ensure they are fit for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[6][20][21][22]
Key Validation Parameters:
| Parameter | Description |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The quantification of this compound can be reliably achieved using the methodologies outlined in this guide. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine analysis of formulations, HPLC-UV offers a robust and economical solution. For trace-level quantification in complex biological matrices, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity. GC-MS provides a viable alternative, provided an efficient derivatization procedure is employed. Regardless of the method chosen, rigorous validation is essential to ensure the generation of accurate and reliable data.
References
- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 1,3,4-Thiadiazole and its derivatives: A review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576.
- Gür, M., & Şener, N. (2018). Synthesis and Characterizatıon Of Some New 1,3,4-Thiadiazole Compounds Derived From α-Methyl Cinnamic Acid and Their Energetics and Spectral Analyses Based on Density Functional Theory Calculations. Anadolu University Journal of Science and Technology, A- Applied Sciences and Engineering, 19(1), 1-14.
- Zenkevich, I. G. (2006). Derivatization for GC analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
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LibreTexts. (2023). Solid-Phase Extraction. In Chemistry LibreTexts. Retrieved from [Link]
- Kaur, H., Kumar, S., & Singh, I. (2014). Synthesis, characterization and biological evaluation of some new 1, 3, 4-thiadiazole derivatives. Arabian Journal of Chemistry, 7(6), 1195-1200.
- Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
- Matysiak, J., Niewiadomy, A., & Opolski, A. (2006). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European journal of medicinal chemistry, 41(4), 475-482.
- El-Sayed, N. A., Nour, M. S., Salem, M. A., & Arafa, R. K. (2019). New Oxadiazoles with Selective COX-2 and EGFR Dual Inhibitory Activity. European Journal of Medicinal Chemistry, 183, 111693.
- Zareifard, M. R., & Abolhasani, J. (2018). Determination of acidic drugs in biological and environmental matrices by membrane-based dual emulsification liquid-phase microextraction followed by high-performance liquid chromatography.
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
- LCGC International. (2010). Understanding and Improving Solid-Phase Extraction. LCGC North America, 28(11), 974-981.
- Talaty, E. R., & Dupuy, A. E. (1968). Ring-chain tautomerism in 1,3,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 5(5), 657-661.
- Popiołek, Ł., & Biernasiuk, A. (2017).
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 217-225.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 386-391.
- Dias, D. A., Jones, A. M., Beale, D. J., Boughton, B. A., & Roessner, U. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 11(4), 1017-1028.
-
Trust Your Science. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 [Video]. YouTube. [Link]
- Harmita, H., & Suryadi, H. (2017). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. International Journal of ChemTech Research, 10(9), 834-841.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
-
Lab Manager. (2007). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]
- Strelevitz, T. J., & Hollenberg, P. F. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (62), 3792.
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
- Agilent Technologies. (n.d.).
- Padarauskas, A., & Judžentienė, A. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 17(1), 1-6.
-
SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]
- Zhang, Y., et al. (2024).
- Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection.
- European Medicines Agency. (2022). ICH Q2(R2)
- Thermo Fisher Scientific. (n.d.).
- Can, Ö. D., et al. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 23(11), 2949.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
- Amini, H., & Ahmadiani, A. (2006). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian journal of pharmaceutical research : IJPR, 5(4), 259–264.
- Christianson, C. (2021). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6), 510-515.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Restek. (n.d.).
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America, 31(11), 946-957.
- Singh, R., & Sharma, P. (2014). Extraction of drugs from biological materials such as viscera, blood, urine and vitreous humour. International Journal of Advanced Research, 2(10), 834-839.
- ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
Sources
- 1. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
Welcome to the technical support center for the derivatization of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of amide, ester, and hydrazide derivatives from this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both efficient and successful.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatives synthesized from this compound?
The carboxylic acid group at the 5-position of the 4-ethyl-1,2,3-thiadiazole core is a versatile handle for a variety of derivatization reactions. The most common derivatives include:
-
Amides: Formed by coupling the carboxylic acid with primary or secondary amines. These are prevalent in medicinal chemistry due to the stability and hydrogen bonding capabilities of the amide bond.
-
Esters: Synthesized by reacting the carboxylic acid with alcohols. Esters can be used as protecting groups or to modify the pharmacokinetic properties of a molecule.
-
Hydrazides: Prepared by the reaction with hydrazine. These derivatives are often key intermediates for the synthesis of more complex heterocyclic systems, such as hydrazones.[1]
Q2: What are the initial steps to activate the carboxylic acid for derivatization?
Direct reaction of a carboxylic acid with an amine or alcohol is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be "activated". This typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group. Two primary methods are:
-
Formation of an Acyl Chloride: Treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is a common and effective method.[2][3] The resulting acyl chloride is highly reactive towards nucleophiles.
-
Use of Coupling Agents: In peptide chemistry and for sensitive substrates, coupling agents are preferred. Reagents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) activate the carboxylic acid in situ, facilitating amide bond formation under milder conditions.
Q3: How stable is the 1,2,3-thiadiazole ring during derivatization?
The 1,2,3-thiadiazole ring is generally stable under many synthetic conditions. However, it can be sensitive to strong nucleophiles and high temperatures, which can lead to ring-opening or decomposition. For instance, treatment with strong bases like potassium tert-butoxide can induce decomposition with the evolution of nitrogen gas to form an ethynethiolate intermediate.[4] It is crucial to select reaction conditions that are compatible with the stability of the thiadiazole ring.
Troubleshooting Guide
Amide Bond Formation
Problem 1: Low or no yield of the desired amide product.
-
Possible Cause 1: Incomplete activation of the carboxylic acid.
-
Solution: If using a chlorinating agent like thionyl chloride, ensure the reaction goes to completion by monitoring the evolution of HCl and SO₂ gas.[3] Refluxing for an adequate duration (typically 1-3 hours) is often necessary. When using coupling agents, ensure stoichiometric amounts are used and that the reagents are fresh.
-
-
Possible Cause 2: Poor nucleophilicity of the amine.
-
Solution: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a more reactive acyl chloride intermediate may be necessary. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can help to scavenge the HCl generated during the reaction and drive the equilibrium towards the product.
-
-
Possible Cause 3: Side reactions of the activated carboxylic acid.
-
Solution: Activated species like O-acylisoureas (formed with DCC) can rearrange to unreactive N-acylureas. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) can be used to trap the activated intermediate as a more stable active ester, which then reacts with the amine.
-
Problem 2: Formation of significant side products.
-
Possible Cause: Epimerization at a chiral center.
-
Solution: If your amine or carboxylic acid contains a chiral center, harsh reaction conditions or certain coupling agents can lead to racemization. Using milder coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base at lower temperatures can minimize epimerization.
-
Esterification
Problem: Difficulty in achieving high conversion to the ester.
-
Possible Cause 1: Reversible reaction equilibrium.
-
Solution (Fischer Esterification): When using a classic acid-catalyzed esterification, the reaction is in equilibrium. To drive the reaction forward, use a large excess of the alcohol or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.
-
-
Possible Cause 2: Steric hindrance.
-
Solution: If the alcohol is sterically hindered, activation of the carboxylic acid as an acyl chloride followed by reaction with the alcohol in the presence of a base like pyridine is generally more effective.
-
Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-N-aryl-1,2,3-thiadiazole-5-carboxamide via an Acyl Chloride Intermediate
Step 1: Formation of 4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C and add the desired aniline (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Hydrazide Derivatives
This protocol outlines the synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, which can be adapted for the 4-ethyl analogue.
-
Start with the corresponding ester, ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate.
-
Dissolve the ester in ethanol.
-
Add hydrazine hydrate in excess (e.g., 5-10 equivalents).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and the product will often precipitate.
-
Collect the solid by filtration and recrystallize from a suitable solvent like ethanol to obtain the pure hydrazide.[1]
Data Summary
| Derivative Type | Activating Agent/Method | Key Parameters | Common Issues |
| Amide | Thionyl Chloride | Anhydrous conditions, reflux | Harsh conditions, potential for side reactions |
| DCC/HOBt | Anhydrous solvent, room temp. | Formation of DCU byproduct, potential for epimerization | |
| Ester | Acid catalyst (e.g., H₂SO₄) | Excess alcohol, removal of water | Reversible reaction, may not be suitable for sensitive substrates |
| Acyl Chloride | Anhydrous conditions, base | Requires prior activation step | |
| Hydrazide | Hydrazine Hydrate | Reflux in alcohol | Requires the ester as a starting material |
Visualizations
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Troubleshooting Logic for Low Amide Yield
Caption: Decision tree for troubleshooting low amide yield.
References
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link]
- WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents.
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate. Available at: [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. Available at: [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Available at: [Link]
-
Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their - Chemical Methodologies. Available at: [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. Available at: [Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube. Available at: [Link]
Sources
Technical Support Center: A Troubleshooting Guide for 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid Experiments
Welcome to the technical support center for 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and derivatization of this versatile heterocyclic building block. The 1,2,3-thiadiazole scaffold is a valuable pharmacophore in medicinal chemistry, known for its wide array of biological activities.[1] This guide provides field-proven insights and step-by-step protocols to ensure the success of your experiments.
Section 1: Synthesis via the Hurd-Mori Reaction
The synthesis of 1,2,3-thiadiazoles is most reliably achieved through the Hurd-Mori reaction, which involves the cyclization of an activated hydrazone with a thionating agent, typically thionyl chloride (SOCl₂).[1][2][3] This method is robust for creating a variety of alkyl- and aryl-substituted 1,2,3-thiadiazoles.[3]
FAQ 1.1: What is the fundamental workflow for synthesizing this compound?
The synthesis is a two-step process. First, an α-keto acid ester (ethyl 2-oxopentanoate) is condensed with a hydrazine derivative (e.g., semicarbazide) to form a stable hydrazone intermediate. This intermediate is then cyclized using excess thionyl chloride, which acts as both the sulfur source and a dehydrating agent. The ester is subsequently hydrolyzed to yield the final carboxylic acid product.
Caption: General workflow for Hurd-Mori synthesis of the target compound.
FAQ 1.2: My Hurd-Mori synthesis is resulting in a low or no yield. What are the common causes and how can I troubleshoot them?
Low yields in this reaction are a common frustration. The causes can typically be traced back to reagent quality, reaction conditions, or the stability of the hydrazone precursor. The basicity of the nitrogen atom in the precursor is known to have a major effect on the success of the transformation.[4]
Table 1: Troubleshooting Low Yields in Hurd-Mori Synthesis
| Problem | Potential Cause | Recommended Solution |
| No reaction or trace product | Moisture Contamination: Thionyl chloride reacts violently and exothermically with water, consuming the reagent and preventing cyclization. | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Quality Hydrazone: The precursor hydrazone may be impure or may not have formed correctly. | Purify the hydrazone intermediate by recrystallization before the cyclization step. Confirm its structure by ¹H NMR. | |
| Low Yield (<30%) | Incorrect Stoichiometry: An insufficient amount of thionyl chloride will lead to incomplete conversion. | Use thionyl chloride in large excess (e.g., 5-10 equivalents), as it often serves as the solvent for the reaction. |
| Temperature Control: The reaction can be highly exothermic. Uncontrolled temperature can lead to decomposition and side product formation. | Add the hydrazone to the thionyl chloride slowly at a reduced temperature (e.g., 0 °C or below) with vigorous stirring. Allow the reaction to warm to room temperature gradually. | |
| Oily, intractable crude product | Decomposition: The 1,2,3-thiadiazole ring can be thermally labile.[3] Overheating during the reaction or workup can lead to decomposition. | Avoid high temperatures during workup. Concentrate the reaction mixture under reduced pressure without excessive heating. |
| Steric Hindrance: While less common for an ethyl group, significant steric bulk on the hydrazone can inhibit cyclization.[3] | This is an inherent limitation of the substrate. Alternative synthetic routes may need to be explored if this is the suspected cause. |
Protocol 1.1: Experimental Protocol for Synthesis
Part A: Synthesis of the Semicarbazone Intermediate
-
Dissolve ethyl 2-oxopentanoate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a mixture of ethanol and water.
-
Add sodium acetate (1.5 eq) as a buffer to neutralize the HCl released.
-
Stir the mixture at room temperature for 4-6 hours until a white precipitate forms.
-
Monitor the reaction by Thin Layer Chromatography (TLC).[5]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The product can be used directly or recrystallized from ethanol.
Part B: Hurd-Mori Cyclization and Hydrolysis
-
In a flame-dried, two-neck round-bottom flask equipped with a stir bar and reflux condenser (under N₂), add thionyl chloride (10 eq). Cool the flask to 0 °C in an ice bath.
-
Add the dried semicarbazone from Part A portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (approx. 70-75 °C) for 2-3 hours.
-
Carefully quench the reaction by slowly pouring it over crushed ice. Caution: This is highly exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Dissolve the crude ester in a mixture of methanol or THF and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until hydrolysis is complete (monitor by TLC).[6]
-
Acidify the mixture to pH 2-3 with cold 1M HCl. The product, this compound, should precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.
Section 2: Purification and Characterization
Purification is critical to remove unreacted starting materials and side products. The carboxylic acid functionality of the target compound is key to a simple and effective purification strategy.
FAQ 2.1: What is the most effective method to purify the crude this compound?
A combination of acid-base extraction followed by recrystallization is highly effective. The acidic nature of the product allows it to be selectively extracted into a basic aqueous solution, leaving non-acidic impurities behind in the organic phase.
Caption: Purification workflow using acid-base extraction and recrystallization.
FAQ 2.2: My analytical data is ambiguous. What are the expected spectral characteristics for the final product?
Confirming the structure with spectral data is a mandatory step. The synthesized compound has distinct features in its NMR and mass spectra.[7]
Table 2: Expected Analytical Data
| Technique | Expected Observation |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A very broad singlet, typically >10 ppm. - Ethyl Group (-CH₂CH₃): A quartet around 2.8-3.2 ppm (CH₂) and a triplet around 1.2-1.5 ppm (CH₃). |
| ¹³C NMR | - Carbonyl Carbon (-COOH): Signal around 160-165 ppm. - Thiadiazole Ring Carbons (C4, C5): Two signals in the aromatic region, typically 140-160 ppm. - Ethyl Group Carbons (-CH₂CH₃): Two signals in the aliphatic region, ~20-25 ppm (CH₂) and ~12-15 ppm (CH₃). |
| FT-IR | - O-H Stretch (acid): Very broad band from 2500-3300 cm⁻¹. - C=O Stretch (acid): Strong, sharp band around 1680-1710 cm⁻¹. |
| Mass Spec (ESI-) | [M-H]⁻: Expected m/z of 157.0, corresponding to the deprotonated molecule (C₅H₅N₂O₂S⁻). |
Note: Exact chemical shifts (ppm) can vary based on the solvent used for analysis.
Section 3: Handling, Storage, and Stability
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: The compound is a stable solid and should be stored at room temperature in a well-sealed container, protected from light and moisture.[8]
-
Stability: While generally stable under standard conditions, 1,2,3-thiadiazoles can undergo thermal or photochemical decomposition, leading to the extrusion of a nitrogen molecule (N₂).[3] Avoid prolonged exposure to high heat or direct sunlight.
-
Safety: The final compound is a carboxylic acid and should be handled with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis involves hazardous reagents:
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and water-reactive. Always handle in a chemical fume hood with appropriate PPE.
-
Hydrazine Derivatives: Can be toxic and irritants. Handle with care.
-
Section 4: Common Derivatization Reactions
The carboxylic acid group serves as a convenient synthetic handle for creating libraries of analogs for structure-activity relationship (SAR) studies.
FAQ 4.1: How can I efficiently synthesize amide derivatives from this carboxylic acid?
Standard peptide coupling conditions are highly effective. To avoid harsh conditions (like converting to an acid chloride), using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) or HATU is recommended.
Caption: Amide bond formation using standard peptide coupling reagents.
Protocol 4.1: Synthesis of a Representative N-benzyl Amide Derivative
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMF or CH₂Cl₂.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and a non-nucleophilic base such as DIPEA (diisopropylethylamine, 2.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]
References
-
ISRES. (n.d.). Thiadiazoles and Their Properties. Retrieved from [Link]
-
Gomółka, P., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. Retrieved from [Link]
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.
-
Aladdin Scientific. (n.d.). 4-Ethyl-1, 2, 3-thiadiazole-5-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]
-
Bakulev, V., & Dehaen, W. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Retrieved from [Link]
-
Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Retrieved from [Link]
-
Wang, Z., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances. Retrieved from [Link]
-
Arshad, M. F., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals. Retrieved from [Link]
- Unknown Author. (n.d.).
-
Ghaffari, M., & Bakulev, V. A. (2017). Synthesis of Pyrrolo[2,3-d][2][5][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. ACS Omega. Retrieved from [Link]
Sources
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- 2. isres.org [isres.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. calpaclab.com [calpaclab.com]
Technical Support Center: Purification of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
Welcome to the technical support guide for 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. The unique structure of the 1,2,3-thiadiazole ring presents specific challenges related to stability and purification.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Section 1: Understanding the Core Challenge - Impurity Profile
Effective purification begins with understanding the potential impurities that can arise during synthesis. The most common synthetic routes to 4-substituted-1,2,3-thiadiazole-5-carboxylic acids involve the Hurd-Mori reaction followed by the hydrolysis of a corresponding ester intermediate (e.g., ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate).[2]
This multi-step process can introduce several classes of impurities that complicate isolation.
| Impurity Class | Potential Compounds | Source / Cause | Key Separation Principle |
| Unreacted Precursors | Ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate | Incomplete saponification/hydrolysis of the ester. | Acidity Difference: The target acid is soluble in aqueous base, while the neutral ester is not. |
| Degradation Products | 4-Ethyl-1,2,3-thiadiazole | Thermal or Solution Instability: The carboxylic acid can undergo decarboxylation, especially when heated in solution.[3][4] | Acidity Difference: The target acid is acidic; the decarboxylated product is neutral. |
| Degradation Products | Thioketene/Thiirene Intermediates & Polymers | Thermal or Photochemical Instability: The 1,2,3-thiadiazole ring can extrude N₂ gas, forming highly reactive species.[1][5] | Polarity & Solubility: These are often intractable, tar-like materials, separable by filtration or chromatography. |
| Reaction By-products | Unidentified sulfur-containing compounds | Side reactions during the Hurd-Mori cyclization. | Chromatography: Separation based on fine polarity differences. |
| Residual Reagents | Inorganic salts (e.g., LiCl, NaCl) | From hydrolysis (e.g., using LiOH) and subsequent pH adjustment with HCl.[3] | Solubility: Highly soluble in water, insoluble in most organic solvents used for recrystallization. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product after acidification is a sticky oil or gum instead of a solid. How can I induce crystallization?
Answer: This is a frequent issue often caused by the presence of residual solvents or impurities that inhibit crystal lattice formation.
-
Causality: Carboxylic acids with moderate molecular weight can form low-melting eutectic mixtures with impurities. Trapped organic solvents (like THF or Dioxane from the reaction) can also prevent solidification.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Co-evaporating with a solvent like toluene can help azeotropically remove stubborn residues.
-
Trituration: Add a non-polar solvent in which your product is poorly soluble but the oily impurities are (e.g., cold hexanes or diethyl ether). Vigorously stir or sonicate the mixture. This process "washes" the oil away, often leaving the desired product as a solid powder which can then be filtered.[6]
-
"Salting Out": If the product is isolated from an aqueous solution, ensure the solution is saturated with NaCl before extraction. This reduces the solubility of your organic product in the aqueous layer and can promote precipitation.
-
pH Check: Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylic acid.[7] Incomplete protonation can leave the product as a more soluble salt.
-
Q2: My NMR analysis shows a persistent triplet and quartet characteristic of an ethyl group, but it's not just from the 4-position ethyl group. What is this impurity and how do I remove it?
Answer: You are almost certainly observing the unreacted starting material, ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate. This indicates an incomplete hydrolysis reaction.
-
Causality: The ester was not fully saponified. This can be due to insufficient reaction time, low temperature, or using a stoichiometric amount of base when some may have been consumed by other acidic protons.
-
Troubleshooting Workflow:
-
Re-run the Hydrolysis: The most direct approach is to re-subject the entire crude mixture to the hydrolysis conditions (e.g., LiOH in MeOH/H₂O) for an extended period or at a slightly elevated temperature.[3]
-
Purification via Extraction: This is the preferred method if you do not want to re-run the reaction. An acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). Your desired carboxylic acid will move into the aqueous layer as its sodium salt, while the neutral ethyl ester impurity will remain in the organic layer. Separate the layers, re-acidify the aqueous layer with cold 1N HCl to precipitate your pure product, and then filter.
-
Q3: After purification, my yield is low and I've identified the decarboxylated by-product, 4-Ethyl-1,2,3-thiadiazole. Why did this happen and is the product salvageable?
Answer: This indicates that decarboxylation has occurred, a known instability for some heteroaromatic carboxylic acids.[3][4]
-
Causality: The primary cause is excessive heat. Attempting to recrystallize from high-boiling solvents (e.g., toluene, DMF) or prolonged heating during reaction workup can trigger the loss of CO₂. The 1,2,3-thiadiazole ring itself can also be thermally sensitive.[5]
-
Preventative Measures:
-
Always perform hydrolysis and subsequent acidification at low temperatures (0 °C to room temperature).
-
Avoid high temperatures during solvent removal. Use a rotary evaporator with the bath temperature kept below 40-50 °C.
-
For recrystallization, choose a solvent system that works at a moderate temperature (e.g., ethanol/water, ethyl acetate/heptane).
-
-
Salvage Strategy: The decarboxylated product is neutral. Therefore, the same acid-base extraction procedure described in Q2 can be used to separate your remaining acidic product from this neutral impurity.
Q4: My column chromatography provides poor separation ("streaking") of the carboxylic acid. How can I improve the resolution?
Answer: "Streaking" or tailing of acidic compounds on silica gel is a classic problem.
-
Causality: The acidic protons of your carboxylic acid interact strongly with the slightly basic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, causing the compound to tail down the column.
-
Troubleshooting Steps:
-
Acidify the Eluent: Add a small amount of acetic acid (typically 0.5-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate). The acetic acid will protonate the silica surface, minimizing the strong interaction with your product and leading to sharper, more symmetrical peaks.
-
Solvent Polarity: Ensure your solvent system is optimized. Use TLC to find an eluent mixture that gives your product an Rf value between 0.2 and 0.4 for the best separation.[8][9]
-
Consider Reversed-Phase Chromatography: If silica gel proves too problematic, reversed-phase (C18) chromatography using a mobile phase like water/acetonitrile with a TFA or formic acid modifier is an excellent alternative for purifying polar acidic compounds.
-
Section 3: Visualization of Purification Workflow
The following diagram outlines a general and robust workflow for purifying this compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Section 4: Standard Operating Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral impurities like unreacted ester or the decarboxylated by-product.
-
Dissolution: Dissolve the crude product (approx. 1g) in ethyl acetate (30-40 mL).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).
-
Expert Insight: Use bicarbonate instead of a strong base like NaOH to avoid potential hydrolysis of the thiadiazole ring or other sensitive functionalities. Vent the funnel frequently as CO₂ will be generated.
-
-
Combine Aqueous Layers: Collect the aqueous layers. The desired product is now dissolved as its sodium salt. The organic layer contains the neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath (0-5 °C). Slowly add 1N HCl dropwise with stirring until the pH of the solution is ~2. A white precipitate of the pure carboxylic acid should form.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the solid on the filter with a small amount of cold deionized water (2 x 10 mL) to remove inorganic salts. Dry the product under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is best for removing impurities with different solubility profiles after an initial extraction.
-
Solvent Selection: Determine an appropriate solvent system. Ethanol/water or ethyl acetate/heptane are good starting points. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble when cold.
-
Dissolution: Place the crude acid in a flask and add the minimum amount of hot solvent (e.g., ethanol) needed to fully dissolve it. An oiling out indicates the solvent is too non-polar or the temperature is too high.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in a refrigerator or ice bath to maximize crystal formation.
-
Expert Insight: Slow cooling is critical for forming large, pure crystals. Rapid crashing can trap impurities.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the purity of my compound?
-
A: A multi-pronged approach is best. Thin-Layer Chromatography (TLC) is excellent for a quick check during a reaction or column.[10] For final product validation, ¹H NMR is essential to confirm the structure and look for impurities. LC-MS can provide an accurate mass and a purity percentage. Finally, a sharp melting point close to the literature value is a good indicator of high purity.
-
-
Q: How should I store this compound?
-
A: Given its potential for thermal and photochemical degradation, it should be stored in a cool, dark place.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended for long-term stability.
-
-
Q: Can I use other bases besides LiOH for the ester hydrolysis?
-
A: Yes, NaOH or KOH can also be used. However, LiOH is often preferred in research settings because the resulting lithium salts can have different solubility properties that sometimes aid in workup.[3] The choice of base is generally not as critical as controlling the temperature and reaction time.
-
References
- ISRES. (n.d.). Thiadiazoles and Their Properties. ISRES Journal of Scientific Research.
-
Li, X., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(45), 26845–26860. Available at: [Link]
- MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI.
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
-
Plebańska, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Available at: [Link]
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
-
ResearchGate. (n.d.). Synthesis of 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylic acid ethyl esters and their cyclization. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 11(2), 3583-3594.
-
ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2017). Synthesis, characterization of new carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety and study their liquid crystalline behaviors. Taylor & Francis Online, 44(10), 1085-1095.
-
ResearchGate. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]
- Chohan, Z. H., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3682.
- Cencioni, R., et al. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Il Farmaco; Edizione Scientifica, 32(10), 751-760.
- Wang, X., et al. (2011). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters, 13(16), 4252–4255.
-
In-Silico. (n.d.). Synthesis of thiadiazole: Significance and symbolism. Retrieved from [Link]
- Malinowska, I., et al. (2015). Thin-Layer Chromatography of Some Derivatives of 2-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazoles in Magnetic Field.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Topics in Heterocyclic Chemistry.
- Niraimathi, V., & Suresh, R. (2019). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 10(8), 3843-3847.
Sources
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- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
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- 9. akjournals.com [akjournals.com]
- 10. wisdomlib.org [wisdomlib.org]
Validation & Comparative
A Comparative Analysis of 4-Ethyl- and 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid: A Guide for Researchers
Abstract
In the landscape of heterocyclic chemistry, the 1,2,3-thiadiazole scaffold serves as a versatile pharmacophore, integral to the development of novel therapeutic and agrochemical agents. Within this class, 4-substituted-1,2,3-thiadiazole-5-carboxylic acids are of particular interest. This guide presents a detailed comparative analysis of two closely related analogs: 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid and the more extensively studied 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. While a wealth of experimental data underscores the biological activities of the methyl analog, a notable scarcity of literature on its ethyl counterpart exists. This guide will therefore provide a comprehensive overview of the known properties and activities of the 4-methyl derivative, supported by experimental data and protocols. For the 4-ethyl analog, we will present its physicochemical properties and discuss the anticipated implications of the ethyl-for-methyl substitution on its biological profile, based on established structure-activity relationship (SAR) principles. This analysis aims to equip researchers in drug discovery and agrochemical development with a foundational understanding of these compounds and to highlight critical areas for future investigation.
Introduction: The Significance of the 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, antifungal, antiviral, anticancer, and plant growth-regulating properties.[1][2] The stability of the thiadiazole ring and its capacity to act as a bioisostere for other functional groups make it an attractive scaffold in medicinal and agricultural chemistry.[3] The carboxylic acid moiety at the 5-position provides a crucial handle for derivatization, allowing for the synthesis of esters, amides, and hydrazides to modulate the compound's pharmacokinetic and pharmacodynamic properties.[1]
This guide focuses on the subtle yet potentially significant difference between a methyl and an ethyl group at the 4-position of the 1,2,3-thiadiazole-5-carboxylic acid core. This seemingly minor structural alteration can profoundly influence a molecule's lipophilicity, steric profile, and metabolic stability, thereby altering its interaction with biological targets.
Physicochemical Properties: A Comparative Overview
A molecule's fundamental physicochemical properties are critical determinants of its biological activity, governing its solubility, membrane permeability, and binding affinity. Below is a comparison of the key properties of the two title compounds.
| Property | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | This compound |
| Molecular Formula | C₄H₄N₂O₂S | C₅H₆N₂O₂S |
| Molecular Weight | 144.15 g/mol | 158.18 g/mol |
| Appearance | Off-white powder | (Predicted) Solid |
| Melting Point | 169-173 °C (decomposes) | (Predicted) Similar range with decomposition |
| pKa | ~1.33 (Predicted) | ~1.35 (Predicted) |
| LogP (Predicted) | 0.45 | 0.85 |
Insight from the Application Scientist: The most notable difference lies in the predicted LogP value, which is a measure of lipophilicity. The addition of a single methylene unit in the ethyl analog increases its predicted lipophilicity. This seemingly small change can have significant downstream effects. A higher LogP may enhance membrane permeability, potentially leading to better cellular uptake. However, it can also increase binding to plasma proteins and non-specific targets, and in some cases, decrease aqueous solubility. The choice between a methyl and an ethyl substituent would therefore be a strategic decision in a drug discovery program, balancing the need for membrane penetration with the risk of off-target effects and poor solubility.
Synthesis of the 4-Alkyl-1,2,3-thiadiazole-5-carboxylic Acid Scaffold
The primary and most established method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction . This reaction involves the cyclization of a hydrazone with thionyl chloride (SOCl₂). For the synthesis of the title compounds, the general approach would be as follows:
This pathway allows for the introduction of the desired alkyl group (methyl or ethyl) at the C4 position based on the choice of the starting β-ketoester. The final hydrolysis step converts the ester to the desired carboxylic acid.
Biological Activity Profile: A Tale of Two Analogs
A significant disparity exists in the scientific literature regarding the biological characterization of these two compounds.
4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: A Well-Characterized Agent
The 4-methyl analog and its derivatives have been the subject of numerous studies, revealing a range of biological activities.
-
Antimicrobial and Antifungal Activity: Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, particularly its hydrazide-hydrazones, have demonstrated significant antimicrobial effects, primarily against Gram-positive bacteria. In some cases, specific derivatives have shown minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against strains of Staphylococcus.[1] Furthermore, various studies have highlighted the moderate to high fungicidal activity of 4-methyl-1,2,3-thiadiazole derivatives against a panel of fungal species.
-
Plant Growth Regulation: The 1,2,3-thiadiazole scaffold is known to be present in compounds that act as plant activators, inducing systemic acquired resistance (SAR) against a broad spectrum of plant diseases. While direct data for the parent carboxylic acid is limited, its derivatives have been investigated for these properties.
-
Antiviral Activity: Certain derivatives have shown promising curative activity against the Tobacco Mosaic Virus (TMV) in vivo.[4]
This compound: An Unexplored Frontier
As of this writing, there is a notable absence of published experimental data on the biological activities of this compound. This represents a significant knowledge gap but also an opportunity for novel research.
Structure-Activity Relationship (SAR) Considerations:
Based on general medicinal chemistry principles, the transition from a methyl to an ethyl group can be expected to have the following effects:
-
Increased Lipophilicity: As indicated by the predicted LogP, the ethyl group will make the molecule more lipophilic. This could potentially enhance its ability to cross biological membranes, such as the cell walls of bacteria or fungi, which may lead to increased potency.
-
Steric Effects: The ethyl group is larger than the methyl group. This increased steric bulk could either enhance or hinder binding to a biological target. If the binding pocket is accommodating, the additional van der Waals interactions from the ethyl group could improve affinity. Conversely, if the pocket is constrained, the larger ethyl group could prevent optimal binding, leading to reduced activity.
-
Metabolism: The ethyl group introduces a new potential site for metabolism (e.g., hydroxylation). This could alter the pharmacokinetic profile of the compound compared to its methyl counterpart.
Given the potent and varied activities of the 4-methyl analog, it is highly probable that the 4-ethyl analog also possesses interesting biological properties. Direct, parallel testing is required to confirm this and to understand the precise impact of this substitution.
Experimental Protocols for Biological Evaluation
To facilitate the direct comparison of these two compounds, the following are detailed, self-validating protocols for key biological assays.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of fungal pathogens.
Causality and Self-Validation:
-
Why DMSO? Dimethyl sulfoxide is a common solvent for water-insoluble compounds. Including a "vehicle control" (broth + DMSO + inoculum) is critical to ensure that the solvent itself does not inhibit fungal growth.
-
Why a standardized inoculum? The density of the starting fungal suspension directly impacts the outcome. A standardized inoculum (e.g., using a spectrophotometer or McFarland standards) ensures reproducibility between experiments.
-
Controls are key:
-
Positive Control: A known antifungal agent (e.g., Fluconazole) to validate that the assay can detect inhibition.
-
Negative (Growth) Control: Broth + inoculum, to ensure the fungus grows under the assay conditions.
-
Sterility Control: Broth only, to check for contamination.
-
Protocol: Cell Viability/Cytotoxicity (MTT Assay)
This protocol assesses the effect of the compounds on the viability of a mammalian cell line, which is crucial for evaluating potential therapeutic applications and general toxicity.
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa, HEK293) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with the same concentration of DMSO as the test compounds) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[5]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[5] Incubate for 3-4 hours. Rationale: Metabolically active cells with functional mitochondria will reduce the yellow MTT to a purple formazan precipitate.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of a media-only well. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Conclusion and Future Directions
This guide illuminates a clear disparity in the scientific understanding of two closely related thiadiazole derivatives. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a well-documented compound with proven antimicrobial and potential agrochemical applications. In contrast, This compound remains largely unexplored.
The predicted increase in lipophilicity for the ethyl analog suggests it may exhibit enhanced biological activity, but this hypothesis requires rigorous experimental validation. The lack of data for the 4-ethyl compound presents a clear opportunity for researchers. A direct, head-to-head comparison of these two molecules using standardized assays, such as those detailed in this guide, would provide invaluable insights into the structure-activity relationships of this important chemical class. Such studies could reveal whether the ethyl analog offers a therapeutic or agrochemical advantage over its well-known methyl counterpart, potentially leading to the development of new and improved agents.
References
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Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. Available at: [Link]
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A Comparative Guide to the Structural Activity Relationship of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities. This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid analogs, focusing on their anticancer, antifungal, and plant-activating properties. By synthesizing data from numerous studies, we aim to elucidate the impact of structural modifications on biological efficacy, offering a valuable resource for the rational design of novel therapeutic and crop protection agents.
The Versatile 1,2,3-Thiadiazole Scaffold: An Overview
The 1,2,3-thiadiazole ring system is a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms. Its unique electronic properties and metabolic stability make it an attractive core for developing bioactive molecules.[1][2] Analogs of this compound have emerged as promising candidates in various fields, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and plant defense induction.[2][3] This guide will dissect the key structural features that govern these activities, providing a comparative framework for future research and development.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Key Cellular Pathways
Thiadiazole derivatives have shown significant potential as anticancer agents by interfering with fundamental cellular processes such as DNA replication and cell division.[1][4] The mesoionic character of the thiadiazole ring allows for effective penetration of cellular membranes to interact with intracellular targets.[1][5]
Structural Activity Relationship (SAR) Insights:
Our analysis of various studies on 1,2,3- and 1,3,4-thiadiazole analogs reveals several key SAR trends for anticancer activity:
-
Substitution at the 4-position: While direct comparative studies on a series of 4-alkyl-1,2,3-thiadiazoles are limited, a study on 1,3,4-thiadiazole derivatives as human secretin receptor agonists showed that increasing the alkyl chain length from methyl to ethyl at a similar position maintained or slightly decreased activity, while a bulkier t-butyl group significantly reduced potency. This suggests that the size of the alkyl group at the 4-position is a critical determinant of activity, with smaller alkyl groups like ethyl being generally well-tolerated.
-
Modifications of the 5-carboxylic acid moiety: Conversion of the carboxylic acid at the 5-position to amides or hydrazones is a common strategy to enhance biological activity. The nature of the substituent on the amide or hydrazone nitrogen plays a crucial role.
-
Aromatic and Heterocyclic Substituents: The introduction of substituted phenyl rings or other heterocyclic moieties can significantly enhance anticancer potency. For instance, derivatives bearing a 4-chlorophenyl group have demonstrated notable cytotoxicity against various cancer cell lines.[4]
-
Hydrazone Linkage: The hydrazone moiety (-NH-N=CH-) itself is a recognized pharmacophore with a broad spectrum of biological activities, including anticancer effects.[3]
-
-
Molecular Targets: Several molecular targets for thiadiazole derivatives in cancer have been identified, including:
-
c-Met Kinase: Certain thiadiazole carboxamide derivatives act as inhibitors of the c-Met receptor tyrosine kinase, a key player in tumor growth, angiogenesis, and metastasis.[6][7]
-
Tubulin Polymerization: Some thiadiazole analogs have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[7]
-
Other Kinases and Enzymes: Thiadiazoles have also been reported to inhibit other targets such as carbonic anhydrases (CA), Abl kinase, and histone deacetylases (HDACs).[4][5]
-
Comparative Anticancer Activity Data:
| Compound Scaffold | R Group at 4-position | R' Group at 5-position | Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole-acetamide | Ethyl | (p-tolylamino)-1,3,4-thiadiazol-2-yl)thio | A549 (Lung) | 34 | [8] |
| 1,3,4-Thiadiazole-acetamide | Ethyl | (p-tolylamino)-1,3,4-thiadiazol-2-yl)thio | MCF-7 (Breast) | 84 | [8] |
| 1,2,3-Thiadiazole-DHEA analog | - | - | T47D (Breast) | 0.042-0.058 | [1] |
Proposed Anticancer Mechanism of Action: c-Met Inhibition
The c-Met signaling pathway is a crucial regulator of cell growth, motility, and invasion. Its aberrant activation is implicated in the progression of numerous cancers.[9][10] Thiadiazole-based inhibitors can effectively block this pathway.
Caption: c-Met signaling pathway and its inhibition by thiadiazole analogs.
Antifungal Activity: Disrupting Fungal Cell Integrity
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Thiadiazole derivatives have demonstrated potent activity against a range of fungal pathogens, often by targeting the fungal cell membrane's integrity.[11][12]
Structural Activity Relationship (SAR) Insights:
-
Substitution at the 4-position: Similar to anticancer activity, the size of the alkyl group at the 4-position appears to be important. While direct comparisons are limited for 1,2,3-thiadiazoles, studies on related heterocyclic systems suggest that smaller alkyl groups like methyl and ethyl are often favorable for antifungal activity.
-
Modifications of the 5-carboxylic acid moiety:
-
Hydrazones: Condensation of the 5-carbohydrazide with various aldehydes to form hydrazones is a fruitful strategy for generating potent antifungal compounds. The nature of the aldehyde-derived substituent significantly influences activity. For example, a 5-nitro-2-furoyl moiety has been shown to confer high bioactivity.[2]
-
Thioethers: Introduction of a thioether linkage at the 5-position, often with substituted phenyl or heterocyclic rings, is another effective approach to enhance antifungal potency.
-
-
Molecular Target: Ergosterol Biosynthesis: A primary mechanism of action for many antifungal thiadiazole derivatives is the inhibition of ergosterol biosynthesis.[13][14] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and cell death. The specific enzyme target within this pathway is often lanosterol 14α-demethylase (CYP51).[15]
Comparative Antifungal Activity Data (MIC in µg/mL):
| Compound Scaffold | R Group at 4-position | R' Group at 5-position | Candida albicans | Aspergillus niger | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazone | Methyl | 5-nitro-2-furoyl | 1.95-15.62 | - | [2] |
| 1,3,4-Thiadiazole derivative | - | Halogen-substituted phenyl | - | - | [16] |
| 1,3,4-Thiadiazole derivative | - | Methylpiperazine | - | - | [12] |
Proposed Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. By inhibiting key enzymes in this pathway, thiadiazole analogs disrupt the production of ergosterol, leading to fungal cell death.
Caption: Modulation of plant defense pathways by 1,2,3-thiadiazole analogs.
Experimental Protocols
General Synthesis of 4-Alkyl-1,2,3-thiadiazole-5-carbohydrazides
The following is a general procedure for the synthesis of 4-alkyl-1,2,3-thiadiazole-5-carbohydrazides, the precursors to many of the active analogs discussed.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (as a representative example): [2]
-
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide:
-
A solution of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (0.01 mol) in ethanol (20 mL) is prepared.
-
Hydrazine hydrate (0.02 mol) is added to the solution.
-
The mixture is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the hydrazide.
-
-
Synthesis of Hydrazone Derivatives:
-
The synthesized hydrazide (0.01 mol) is dissolved in ethanol (15 mL).
-
An appropriate substituted aldehyde (0.01 mol) is added to the solution.
-
The mixture is heated under reflux for 3 hours.
-
After cooling, the precipitate is collected by filtration and recrystallized from ethanol.
-
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [9][11] Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent. [16][17] Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Serial Dilution: Perform serial two-fold dilutions of the thiadiazole analogs in a 96-well microtiter plate with RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic and agricultural agents. This guide has provided a comparative overview of the SAR for anticancer, antifungal, and plant-activating properties. Key takeaways include the importance of the substituent at the 4-position and the derivatization of the 5-carboxylic acid moiety.
Future research should focus on:
-
Systematic SAR Studies: Conducting studies with a broader range of 4-alkyl substituents to precisely define the optimal chain length and branching for each biological activity.
-
Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways to facilitate rational drug design.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising analogs in animal models to assess their therapeutic potential and safety profiles.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation thiadiazole-based compounds with improved efficacy and selectivity.
References
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Gomha, S. M., et al. (2022). Thiadiazole derivatives as anticancer agents. Molecules, 27(5), 1599. [Link]
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Saeed, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. [Link]
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Mehta, D., et al. (2021). Jasmonic acid and salicylic acid in plant immunity. Journal of Experimental Botany, 72(16), 5639-5653. [Link]
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Turan-Zitouni, G., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Poloniae Pharmaceutica, 77(3), 395-405. [Link]
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Creative Biolabs. (n.d.). Ergosterol Biosynthesis. [Link]
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Gherardi, E., et al. (2011). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Journal of Biomedicine and Biotechnology, 2011, 648139. [Link]
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Matysiak, J. (2020). Thiadiazole derivatives as anticancer agents. Pharmaceuticals, 13(10), 287. [Link]
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Karczmarzyk, Z., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS One, 14(9), e0222483. [Link]
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Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal agents: chemotherapeutic targets and immunologic strategies. Antimicrobial agents and chemotherapy, 40(2), 279–291. [Link]
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Abdel-Wahab, B. F., et al. (2022). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 27(22), 7855. [Link]
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Tambe, V. B., et al. (2018). Synthesis and antifungal activity of 1, 3, 4-thiadiazole. World Journal of Pharmaceutical and Medical Research, 4(7), 125-128. [Link]
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Plech, T., et al. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 26(6), 1599. [Link]
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Liu, X., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1662. [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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Mei, C., et al. (2016). Jasmonic acid and salicylic acid activate a common defense system in rice. Plant signaling & behavior, 11(4), e1161329. [Link]
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GSA. (n.d.). Human Gene Set: BIOCARTA_MET_PATHWAY. [Link]
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Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Revista iberoamericana de micologia, 30(2), 84–90. [Link]
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Shaeri, S., et al. (2014). Synthesis of 1-[4-(5-carboxy-1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H-imidazole-5-carboxaldehydes. DARU Journal of Pharmaceutical Sciences, 22(1), 1-5. [Link]
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JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]
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Gherdan, V. R., et al. (2022). An overview of the c-MET signaling pathway. Cell Communication and Signaling, 20(1), 1-14. [Link]
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Proietti, S., et al. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. Plants, 10(10), 2133. [Link]
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Slideshare. (n.d.). Antifungal Susceptibility Test. [Link]
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Colombo, A. L., et al. (2017). Susceptibility test for fungi: clinical and laboratorial correlations in medical mycology. Revista do Instituto de Medicina Tropical de Sao Paulo, 59, e31. [Link]
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Spectroscopic Comparison of Thiadiazole Derivatives: A Researcher's Guide to Structural Elucidation
The thiadiazole scaffold is a privileged structure in medicinal chemistry and materials science, owing to its wide range of biological activities and intriguing photophysical properties. The precise characterization of thiadiazole derivatives is fundamental to understanding their structure-activity relationships (SAR) and ensuring the quality of newly synthesized compounds. Spectroscopic methods are indispensable in this regard, each providing a unique piece of the molecular puzzle. This guide presents a comprehensive comparison of key spectroscopic techniques for the analysis of thiadiazole derivatives, supported by experimental data and validated protocols, to aid researchers in their scientific investigations.
The Thiadiazole Core: A Spectroscopic Overview
The thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The two most common isomers in drug discovery are 1,3,4-thiadiazole and 1,2,4-thiadiazole. The arrangement of these heteroatoms, along with the nature of the substituents, dictates the molecule's electronic properties and, therefore, its characteristic spectroscopic signature.
This guide will focus on a comparative analysis of two representative 1,3,4-thiadiazole derivatives: 2-amino-5-methyl-1,3,4-thiadiazole (AMT) and 2-(methylthio)-5-phenyl-1,3,4-thiadiazole (MPT) . These compounds, while sharing a common thiadiazole core, exhibit distinct spectroscopic features due to their different substituents, which will be highlighted in the following sections.
UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions
Principle and Application: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For thiadiazole derivatives, the observed absorption bands are typically due to π → π* and n → π* electronic transitions within the aromatic ring and any conjugated systems. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive indicators of the molecular structure and its electronic environment.
Comparative Analysis: AMT vs. MPT
A comparison of the UV-Vis absorption data for AMT and MPT reveals the influence of their respective substituents on their electronic properties.
| Compound | Solvent | λmax (nm) | Key Transitions | Rationale for Differences |
| AMT | Methanol | ~270 | π → π | The electron-donating amino (-NH2) group increases the energy of the highest occupied molecular orbital (HOMO), resulting in a lower energy transition and a bathochromic (red) shift compared to the unsubstituted 1,3,4-thiadiazole. |
| MPT | Methanol | ~295 | π → π | The phenyl group extends the π-conjugated system, leading to a significant bathochromic shift compared to AMT. The methylthio (-SCH3) group also contributes to this red shift. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the thiadiazole derivative (e.g., 1 mg/mL) in a UV-grade solvent such as methanol or acetonitrile. Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the same solvent.
-
Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum using a quartz cuvette filled with the pure solvent.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200–400 nm).
-
Data Analysis: Determine the λmax from the resulting spectrum.
Fluorescence Spectroscopy: Exploring Luminescent Properties
Principle and Application: Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited by absorbing light. The fluorescence properties of thiadiazole derivatives, including their emission wavelength and quantum yield, are highly dependent on their structure and environment. Some thiadiazole derivatives are known to exhibit interesting phenomena such as dual fluorescence, which can be modulated by solvent polarity and pH.
Comparative Analysis: AMT vs. MPT
| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Rationale for Differences |
| AMT | ~270 | ~350 | Moderate | The amino group can engage in non-radiative decay processes, which may partially quench the fluorescence. |
| MPT | ~295 | ~380-420 | Variable | The extended π-conjugation provided by the phenyl ring often leads to enhanced fluorescence. The emission wavelength can be sensitive to the polarity of the solvent, which may indicate the presence of an intramolecular charge transfer (ICT) excited state. Some derivatives in this class have been reported to show dual fluorescence depending on their environment[1]. |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Set the excitation wavelength to the λmax obtained from the UV-Vis spectrum and record the emission spectrum over an appropriate wavelength range.
-
Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard (e.g., quinine sulfate) under identical experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
Principle and Application: NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. 1H NMR spectroscopy is used to determine the number, environment, and connectivity of hydrogen atoms, while 13C NMR spectroscopy provides information about the carbon framework.
Comparative Analysis: AMT vs. MPT (in DMSO-d6)
1H NMR:
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Differences |
| AMT | ~7.2 | singlet | -NH2 | The protons of the amino group are often observed as a broad singlet due to rapid exchange with trace amounts of water and quadrupole broadening from the nitrogen atom. |
| ~2.4 | singlet | -CH3 | The methyl protons are a sharp singlet, indicating a single chemical environment. | |
| MPT | ~7.4-7.6 | multiplet | Phenyl-H | The protons of the phenyl ring appear as a complex multiplet due to spin-spin coupling. |
| ~2.7 | singlet | -SCH3 | The methyl protons of the methylthio group are a sharp singlet. |
13C NMR:
| Compound | Chemical Shift (δ, ppm) | Assignment | Rationale for Differences |
| AMT | ~168 | C2 (C-NH2) | The carbon atom attached to the electron-withdrawing amino group is significantly deshielded. |
| ~155 | C5 (C-CH3) | The carbon atom attached to the methyl group. | |
| ~14 | -CH3 | The methyl carbon. | |
| MPT | ~165 | C2 (C-SCH3) | |
| ~160 | C5 (C-Phenyl) | ||
| ~128-132 | Phenyl carbons | ||
| ~15 | -SCH3 | The methyl carbon of the methylthio group. |
Note: The precise chemical shifts are dependent on the solvent and concentration. The carbon atoms of the 1,3,4-thiadiazole ring typically resonate in the range of 158-169 ppm[2].
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5–10 mg of the sample in 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard 1H and 13C NMR spectra. For more complex structures, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle and Application: IR spectroscopy measures the vibrational frequencies of chemical bonds in a molecule. It is a rapid and effective method for identifying the presence of specific functional groups.
Comparative Analysis: AMT vs. MPT
| Compound | Key IR Absorptions (cm-1) | Assignment | Rationale for Differences |
| AMT | ~3300-3100 (two bands) | N-H stretching (asymmetric & symmetric) | These two distinct bands are characteristic of a primary amine. |
| ~1620 | C=N stretching | This absorption is characteristic of the thiadiazole ring[3]. | |
| ~1550 | N-H bending | ||
| ~1250 | C-N stretching | ||
| ~700-600 | C-S stretching | ||
| MPT | ~3050 | Aromatic C-H stretching | |
| ~1600 | C=N stretching | ||
| ~1480, 1450 | Aromatic C=C stretching | ||
| ~1260 | C-N stretching | ||
| ~700-600 | C-S stretching |
The IR spectra of 1,3,4-thiadiazole derivatives typically display a characteristic C=N stretching vibration around 1630 cm-1 and a C-S-C stretching vibration below 660 cm-1[4].
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR module.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Measurement: Apply pressure to ensure good contact between the sample and the crystal, and then collect the sample spectrum.
-
Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle and Application: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thiadiazole derivatives.
Comparative Analysis: AMT vs. MPT
| Compound | Molecular Weight | Expected [M+H]+ (m/z) | Key Fragmentation Pathways |
| AMT | 115.15 | 116.04 | Loss of acetonitrile (CH3CN) and cleavage of the thiadiazole ring. |
| MPT | 206.28 | 207.06 | Loss of the methylthio radical (•SCH3), loss of the phenyl group, and fragmentation of the thiadiazole ring. |
The fragmentation of 1,3,4-thiadiazole derivatives frequently involves the cleavage of the heterocyclic ring[4].
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10–100 µM) in a suitable solvent system, such as methanol/water containing 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Sample Introduction: Infuse the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode.
-
Data Analysis: Determine the m/z of the protonated molecule [M+H]+. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights.
Visualization of the Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic characterization of thiadiazole derivatives.
Conclusion
A multi-spectroscopic approach, integrating UV-Vis, fluorescence, NMR, IR, and mass spectrometry, provides a powerful and comprehensive strategy for the structural elucidation and characterization of thiadiazole derivatives. Each technique provides complementary information, and together they enable the unambiguous determination of the chemical structure, purity, and electronic properties of these important heterocyclic compounds. The distinct spectroscopic signatures arising from different substitution patterns on the thiadiazole core offer a valuable tool for comparative analysis and the rational design of novel derivatives with tailored properties for diverse applications in drug discovery and materials science.
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]
-
Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous so. Repozytorium PK. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC - NIH. [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC - PubMed Central. [Link]
-
Infrared and Raman spectra of 1,2,5-thiadiazole. Academia.edu. [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]
-
Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives. Ain Shams Engineering Journal. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. NIH. [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Advanced Sciences and Engineering Technologies. [Link]
-
Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. [Link]
-
2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. [Link]
-
High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. RSC Publishing. [Link]
-
Mass Spectra of Some 1,3,4‐Thiadiazole Derivatives. Sci-Hub. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]
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- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin | MDPI [mdpi.com]
A Comparative Guide to the Purity Assessment of Synthesized 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or building block is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Ensuring its purity is paramount before its inclusion in screening libraries or progression into developmental pipelines.
This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of this compound. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for trustworthy results.
The Synthetic Context: Anticipating Potential Impurities
To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A prevalent method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1][2][3] This reaction involves the cyclization of a hydrazone precursor with thionyl chloride.
Given this synthetic route for this compound, the primary impurities are likely to be:
-
Unreacted Starting Materials: The hydrazone precursor, likely derived from an ethyl-substituted α-ketoester.
-
Incompletely Cyclized Intermediates: Transient species that have reacted with thionyl chloride but have not completed the ring-closure.
-
Side-Reaction Byproducts: Products arising from the reactivity of thionyl chloride with other functional groups or residual solvents.
-
Residual Solvents: Solvents used during the reaction and purification, such as dichloromethane, tetrahydrofuran (THF), or ethanol.[1][4]
A multi-pronged analytical approach is therefore essential to detect this diverse range of potential contaminants.
Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the cornerstone of purity determination in pharmaceutical chemistry, offering high-resolution separation and precise quantification of the main component and its impurities.
Expertise & Rationale: For a polar, aromatic carboxylic acid like our target compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. The key challenge with acidic analytes is to manage their ionization state to achieve sharp, symmetrical peaks. This is accomplished by acidifying the mobile phase, which suppresses the deprotonation of the carboxylic acid, rendering it more nonpolar and promoting better retention and peak shape on a C18 column.[5][6]
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Causality: TFA serves as an ion-pairing agent and maintains a low pH (~2) to ensure the carboxylic acid is in its neutral, protonated form, minimizing peak tailing.[6]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the pure compound).
-
Gradient Elution:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Re-equilibration at 30% B
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
Data Presentation & Interpretation
The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A high-purity sample (>95%) should exhibit one major peak with minimal secondary peaks.
Table 1: Hypothetical HPLC Data for Purity Assessment
| Peak ID | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.5 | 1.2 | Hydrazone Precursor |
| 2 | 12.8 | 98.5 | This compound |
| 3 | 15.2 | 0.3 | Unknown Byproduct |
Workflow Visualization: HPLC Purity Analysis
Caption: Workflow for HPLC Purity Assessment.
Method 2: NMR Spectroscopy for Structural Confirmation and Impurity Identification
While HPLC excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure. It serves as a powerful tool for both confirming the identity of the desired product and identifying structurally related impurities.[7][8]
Expertise & Rationale: A standard ¹H NMR spectrum can quickly reveal the presence of impurities through unexpected signals. For quantitative purposes, qNMR (quantitative NMR) can be employed. This technique involves adding a certified internal standard of known concentration to the sample. By comparing the integral of a specific proton signal from the analyte to a signal from the standard, an absolute purity value can be determined.[7][9] This method is orthogonal to HPLC and is not dependent on the impurity having a UV chromophore.
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Sample Preparation (Qualitative):
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Causality: DMSO-d₆ is often an excellent choice for carboxylic acids as the acidic proton is typically observable, whereas it may exchange with residual water in CDCl₃.
-
-
Sample Preparation (Quantitative - qNMR):
-
Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.
-
Trustworthiness: The accuracy of qNMR is directly dependent on the precision of the weighing process and the certified purity of the internal standard.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a high signal-to-noise ratio. For qNMR, a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated is critical for accurate integration.
-
¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30).
-
Data Presentation & Interpretation
The ¹H NMR should show a characteristic triplet and quartet for the ethyl group, along with a signal for the carboxylic acid proton. The ¹³C NMR will confirm the number of unique carbon environments. Impurity signals will appear as extra peaks that do not correspond to the main structure or the solvent.
Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
| -CH₂-CH₃ | ~1.3 | Triplet | ~13 |
| -CH₂-CH₃ | ~3.0 | Quartet | ~20 |
| C4-Thiadiazole | - | - | ~155 |
| C5-Thiadiazole | - | - | ~145 |
| -COOH | ~13.5 | Broad Singlet | ~162 |
Workflow Visualization: NMR Purity Assessment
Caption: Workflow for NMR Structural and Purity Analysis.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is an indispensable tool for confirming the molecular weight of the target compound and identifying unknown impurities.
Expertise & Rationale: By coupling the HPLC method described above to a mass spectrometer, each peak that elutes from the column can be analyzed for its mass-to-charge ratio (m/z). This provides definitive confirmation that the main peak corresponds to the target compound and gives crucial mass information for any impurity peaks, aiding in their structural elucidation. Electrospray ionization (ESI) is well-suited for this polar molecule.
Detailed Experimental Protocol: LC-MS
-
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer) with an ESI source.
-
-
LC Conditions:
-
Use the same column and mobile phase conditions as the HPLC method.
-
Causality: Using a volatile acid like formic acid (0.1%) instead of TFA is often preferred for MS applications, as TFA can cause ion suppression.
-
-
MS Conditions:
-
Ionization Mode: ESI, both positive and negative modes. The carboxylic acid should be readily detectable in negative mode as [M-H]⁻, and potentially in positive mode as [M+H]⁺.
-
Scan Range: m/z 50 - 500.
-
Tune source parameters (e.g., capillary voltage, gas flow) to optimize the signal for the target compound.
-
Data Interpretation
For this compound (C₅H₆N₂O₂S), the theoretical molecular weight is 158.18 g/mol . The MS data should confirm this.
-
Expected Ion in Negative Mode [M-H]⁻: m/z 157.01
-
Expected Ion in Positive Mode [M+H]⁺: m/z 159.02
Any other m/z values associated with impurity peaks can be used to hypothesize their structures (e.g., the mass of a starting material).
Method 4: Elemental Analysis (EA)
Elemental analysis is a fundamental technique that determines the percentage composition (by mass) of carbon, hydrogen, nitrogen, and sulfur in a sample. It provides a bulk purity assessment and is a classic requirement for the characterization of novel compounds.
Expertise & Rationale: This method provides an independent, orthogonal confirmation of purity. If a sample is pure, the experimentally determined percentages of C, H, N, and S will closely match the theoretical values calculated from the molecular formula. The presence of impurities (especially those with different elemental compositions, like inorganic salts or solvents) will cause a significant deviation. Many scientific journals require experimental values to be within ±0.4% of the theoretical values for a compound to be considered pure.[10][11]
Detailed Experimental Protocol: CHNS Analysis
-
Instrumentation:
-
A dedicated CHNS elemental analyzer.
-
-
Sample Preparation:
-
The sample must be meticulously dried to remove all traces of water and residual solvents, as their presence will significantly alter the C, H, N, and S percentages. Drying under high vacuum for several hours is recommended.
-
Accurately weigh ~2 mg of the dried sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature (~1000 °C) in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Data Presentation & Interpretation
The results are compared directly against the theoretical values.
Table 3: Elemental Analysis Data Comparison
| Element | Theoretical % | Acceptable Range (±0.4%) | Experimental % |
| Carbon (C) | 37.96 | 37.56 - 38.36 | 37.85 |
| Hydrogen (H) | 3.82 | 3.42 - 4.22 | 3.88 |
| Nitrogen (N) | 17.71 | 17.31 - 18.11 | 17.65 |
| Sulfur (S) | 20.27 | 19.87 - 20.67 | 20.19 |
Comparative Summary of Purity Assessment Techniques
Each analytical method provides unique information. A truly comprehensive purity assessment relies on using a combination of these orthogonal techniques.
Table 4: Comparison of Analytical Methods
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC | Quantitative purity, impurity profiling | High precision, high resolution, widely available | Requires impurities to have a UV chromophore, can be destructive |
| NMR | Structural confirmation, impurity identification | Provides detailed structural data, non-destructive, qNMR for absolute purity | Lower sensitivity than HPLC, complex mixtures can have overlapping signals |
| LC-MS | Molecular weight confirmation, impurity ID | High specificity, provides MW of unknown impurities | Ionization efficiency can vary, less quantitative than HPLC-UV |
| EA | Elemental composition confirmation | Bulk purity assessment, sensitive to non-CHNS impurities | Requires highly pure, dry sample; provides no info on individual impurities |
Conclusion: An Orthogonal Approach for Self-Validating Results
Assessing the purity of a newly synthesized compound like this compound requires more than a single measurement. A trustworthy and self-validating system employs a suite of orthogonal techniques.
The recommended approach is as follows:
-
Primary Quantification: Use RP-HPLC with UV detection to determine the purity based on area percentage. This should be the primary reported purity value (e.g., "Purity: 98.5% by HPLC").
-
Structural and Identity Confirmation: Use ¹H and ¹³C NMR to confirm that the major peak in the HPLC is indeed the correct structure.
-
Molecular Weight Confirmation: Use LC-MS to verify the molecular weight of the main component, providing unequivocal evidence of its identity.
-
Bulk Composition Validation: Use Elemental Analysis to confirm the overall elemental composition, ensuring the absence of significant non-organic or solvent impurities.
By combining these methods, researchers can be confident that the biological or chemical results obtained using this compound are accurate, reproducible, and directly attributable to the molecule of interest.
References
-
Stanetty, P., Schnürch, M., Mihovilovic, M. D. (2006). Synthesis of Pyrrolo[2,3-d][1][2][12]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 11(11), 921-933. Available at: [Link]
-
Çalışkan, R. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. Available at: [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]
-
Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]
-
Dahlin, J. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8789-8790. Available at: [Link]
-
Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. ResearchGate. Available at: [Link]
-
McQuade, D. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
McQuade, D. T., et al. (2022). An International Study Evaluating Elemental Analysis. PMC. Available at: [Link]
- Rojas-Llanes, D., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Preprints.org.
-
The Royal Society of Chemistry. (2023). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Available at: [Link]
-
L'abbé, G., et al. (1989). On the regioselectivity in the Hurd-Mori reaction. Semantic Scholar. Available at: [Link]
-
Thomas, E. W. (Ed.). (1996). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. The Chemistry of Heterocyclic Compounds, Volume 62. Available at: [Link]
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]
-
Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Available at: [Link]
-
Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]
-
National Institute of Standards and Technology. (2009). An approach to the metrologically sound traceable assessment of the chemical purity of organic reference materials. Wikimedia Commons. Available at: [Link]
-
Emwas, A.-H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]
-
Aziz, A. (2023). Why do we use NMR spectroscopy in purity analysis?. Quora. Available at: [Link]
-
Li, M., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Available at: [Link]
-
Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
